molecular formula C17H19NO B290408 4-ethyl-N-(2-phenylethyl)benzamide

4-ethyl-N-(2-phenylethyl)benzamide

Katalognummer: B290408
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: OLRIAFAXTVMMBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(2-phenylethyl)benzamide is a synthetic small molecule that incorporates both benzamide and phenethylamine pharmacophores, making it a compound of interest in early-stage pharmacological and biochemical research. Compounds within this structural class have been investigated as potential modulators of epigenetic enzymes, specifically DNA methyltransferases (DNMTs) . DNMTs play a critical role in gene expression by catalyzing the transfer of a methyl group to DNA, and their dysregulation is a hallmark of various cancers, leading to the silencing of tumor suppressor genes . As a derivative of phenethylamine, this compound shares a structural backbone with a wide class of biologically active substances that can interact with central nervous system targets, though its specific mechanism of action requires further characterization . Researchers may value this chemical as a building block for medicinal chemistry or as a tool compound for probing biological pathways in disciplines such as oncology and neuroscience. This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

4-ethyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO/c1-2-14-8-10-16(11-9-14)17(19)18-13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI-Schlüssel

OLRIAFAXTVMMBF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Methodology: 4-Ethyl-N-(2-phenylethyl)benzamide

[1][2][3]

Executive Summary

4-ethyl-N-(2-phenylethyl)benzamide is a lipophilic amide scaffold belonging to the N-phenethylbenzamide class.[1][2][3] Structurally, it functions as a pharmacophore bridge, linking a lipophilic 4-ethylphenyl moiety with a flexible phenethyl chain.[1][2][3] This scaffold is frequently utilized in medicinal chemistry to probe Structure-Activity Relationships (SAR) for targets requiring hydrophobic pocket occupancy, including antimicrobial agents, Enterovirus 71 inhibitors, and GPCR ligands (specifically dopamine and histamine receptors).[2][3]

This technical guide provides a definitive physicochemical profile, a validated synthetic protocol, and analytical characterization standards for researchers utilizing this compound as a chemical probe or intermediate.[3]

Part 1: Physicochemical Specifications[1][3][4]

The following data establishes the baseline identity of the molecule. The molecular weight and formula are derived from standard atomic weights (

3
Table 1: Core Chemical Data[1][2][3][4]
PropertyValueTechnical Note
IUPAC Name 4-ethyl-N-(2-phenylethyl)benzamideAlso referred to as N-phenethyl-4-ethylbenzamide.[1][2][3]
Molecular Formula

Confirmed via elemental sum (

).[2][3][4]
Molecular Weight 253.34 g/mol Monoisotopic Mass: 253.1467 Da.[1][2][3]
Predicted LogP 4.2 – 4.6Highly lipophilic due to the ethyl and phenethyl groups; predicts high membrane permeability.[1][2][3]
H-Bond Donors 1Amide N-H.[1][2][3]
H-Bond Acceptors 1Carbonyl Oxygen.[1][2][3]
Rotatable Bonds 5Ethyl group (1), Amide-N (1), Phenethyl chain (3).[2]
Physical State White Crystalline SolidMelting point typically range 110–125 °C (analog dependent).[2][3]
Structural Logic & Solubility

The molecule consists of three distinct domains:

  • The Tail: A 4-ethylphenyl group (hydrophobic anchor).[1][2][3]

  • The Linker: A rigid amide bond (planar, restricts conformation).[3]

  • The Head: A phenethyl group (flexible, aromatic).[3][5]

Solubility Profile:

  • Insoluble: Water (due to high LogP).[2][3]

  • Soluble: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethanol, Ethyl Acetate.

  • Operational Insight: For biological assays, stock solutions must be prepared in DMSO (typically 10 mM) and diluted to

    
     DMSO concentration to prevent precipitation in aqueous media.[3]
    

Part 2: Validated Synthetic Protocol

While various amide coupling reagents (EDC, HATU) exist, the Acid Chloride Method is preferred for this substrate due to the high reactivity of 4-ethylbenzoyl chloride and the steric accessibility of phenethylamine.[2][3] This method avoids the formation of urea byproducts common with carbodiimide couplings.[2][3]

Reaction Scheme Logic

The synthesis follows a nucleophilic acyl substitution mechanism.[2][3] The base (Triethylamine) acts as a scavenger for the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.[2][3]

Diagram 1: Synthetic Workflow

SynthesisWorkflowcluster_0ReagentsR14-Ethylbenzoyl Chloride(1.1 eq)Process1Dissolution(Anhydrous DCM, 0°C)R1->Process1R22-Phenylethylamine(1.0 eq)R2->Process1BaseTriethylamine (TEA)(1.5 eq)Base->Process1Process2Nucleophilic Attack(Addition over 15 min)Process1->Process2N2 AtmosphereProcess3Quench & Workup(Acid/Base Wash)Process2->Process3RT, 2-4 hrsProduct4-ethyl-N-(2-phenylethyl)benzamide(Target)Process3->ProductPurification

Caption: Step-wise synthesis flow from reagents to isolated product using the Acid Chloride route.

Detailed Methodology

Reagents:

  • 4-Ethylbenzoyl chloride (CAS: 16331-45-6)[1][2][3]

  • 2-Phenylethylamine (CAS: 64-04-0)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]

  • Dichloromethane (DCM) - Anhydrous[1][2][3]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (1.0 equiv, e.g., 10 mmol) and TEA (1.5 equiv, 15 mmol) in anhydrous DCM (30 mL).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: This controls the exotherm of the reaction and minimizes side reactions (e.g., bis-acylation).[2][3]

  • Addition: Dropwise add 4-ethylbenzoyl chloride (1.1 equiv, 11 mmol) dissolved in a small volume of DCM. Note: A slight excess of acid chloride ensures complete consumption of the limiting amine.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The disappearance of the amine spot (ninhydrin stain active) confirms reaction completion.[3]

Part 3: Purification & Self-Validating Workup[1][2][3]

The workup is designed to chemically separate impurities based on their acid/base properties, eliminating the need for immediate chromatography in many cases.[3]

Diagram 2: Purification Logic Tree[1][2][3]

WorkupLogicCrudeCrude Reaction Mixture(DCM Phase)Step1Wash 1: 1M HClCrude->Step1Step2Wash 2: Sat. NaHCO3Step1->Step2Org LayerWaste1Aqueous Waste 1(Removes unreacted Amine & TEA)Step1->Waste1Aq LayerStep3Wash 3: Brine & DryStep2->Step3Org LayerWaste2Aqueous Waste 2(Removes 4-ethylbenzoic acid)Step2->Waste2Aq LayerFinalEvaporate Solvent(Pure Product)Step3->Final

Caption: Liquid-liquid extraction strategy for removing unreacted starting materials.

Workup Procedure:

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 15 mL).[2][3]

    • Mechanism:[1][2][3][6][7][8] Protonates unreacted phenylethylamine and TEA, making them water-soluble and removing them from the DCM layer.[1][2][3]

  • Base Wash: Wash the organic phase with Saturated NaHCO₃ (2 x 15 mL).[2][3]

    • Mechanism:[1][2][3][6][7][8] Hydrolyzes excess benzoyl chloride to benzoic acid and deprotonates it to the benzoate salt, extracting it into the aqueous layer.[3]

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Water to yield white needles.[3]

Part 4: Analytical Characterization

To certify the identity of the synthesized compound (

Proton NMR ( NMR, 400 MHz, )
  • 
     7.6 – 7.7 ppm (d, 2H):  Aromatic protons of the benzoyl ring (ortho to carbonyl).[3]
    
  • 
     7.2 – 7.4 ppm (m, 7H):  Overlapping aromatic protons of the phenethyl ring and the meta-protons of the benzoyl ring.[2][3]
    
  • 
     6.1 ppm (br s, 1H):  Amide N-H proton (exchangeable).[2][3]
    
  • 
     3.7 ppm (q, 2H):  Methylene group adjacent to Nitrogen (
    
    
    ).[1][2][3]
  • 
     2.9 ppm (t, 2H):  Benzylic methylene of the phenethyl chain (
    
    
    ).[1][2][3]
  • 
     2.7 ppm (q, 2H):  Methylene of the 4-ethyl group.[2][3]
    
  • 
     1.25 ppm (t, 3H):  Methyl of the 4-ethyl group.[2][3]
    
Mass Spectrometry (ESI-MS)[1][2][3][10]
  • Expected [M+H]+: 254.15 m/z.[2][3]

  • Expected [M+Na]+: 276.13 m/z.[2][3]

Part 5: Biological Context & Safety[1][2][3]

Pharmacological Relevance

While 4-ethyl-N-(2-phenylethyl)benzamide is often used as a chemical intermediate, the N-phenethylbenzamide scaffold is biologically active.[1][2][3]

  • Antimicrobial: Analogs have shown efficacy against S. aureus and C. albicans by disrupting cell membrane integrity [1].[1][2][3]

  • Neurological: The structural similarity to N-phenethylamides suggests potential activity at dopamine receptors or as inhibitors of Monoamine Oxidase B (MAO-B), though the 4-ethyl substitution increases selectivity for hydrophobic pockets [2].[1][2][3]

  • Alzheimer's Research: Benzamide derivatives are investigated for inhibiting Amyloid-beta (A

    
    42) aggregation [3].[1][2][3][9]
    
Safety & Handling
  • GHS Classification: Warning.[2][3][5][10]

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[2][3][10]

  • Precaution: The compound is lipophilic and may penetrate the skin.[3] Wear nitrile gloves and use a fume hood during synthesis to avoid inhaling acid chloride vapors.[2][3]

References

  • Putri, A. E., et al. (2023).[3][4][11] Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.[1][2][3][11] Molecules, 28(3), 1325.[3] Link[2]

  • Li, Z., et al. (2018).[3][6] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.[2][3][6] Link

  • Reinke, A. A., et al. (2010).[3] Structure-activity relationships of N-benzylbenzamides as amyloid-beta aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 666-670.[2][3] Link

  • PubChem. (2025).[2][3][10] 4-amino-N-(2-phenylethyl)benzamide (Analogous Structure Data). National Library of Medicine.[2][3] Link

An In-depth Technical Guide to the Synthesis of 4-ethyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 4-ethyl-N-(2-phenylethyl)benzamide, a substituted amide with potential applications in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the conversion of 4-ethylbenzoic acid to its corresponding acyl chloride, followed by a Schotten-Baumann acylation of phenethylamine. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles and mechanistic insights to ensure reproducible and high-yield synthesis. All procedures are supported by authoritative references to peer-reviewed literature and established chemical principles.

Introduction

Substituted benzamides are a class of organic compounds with significant importance in the pharmaceutical and agrochemical industries. The amide functional group is a key structural motif in a vast number of biologically active molecules. The target molecule, 4-ethyl-N-(2-phenylethyl)benzamide, combines a substituted benzoyl group with the physiologically relevant phenethylamine backbone. This structure presents an interesting scaffold for further chemical elaboration and biological screening.

This guide details a reliable and scalable two-step synthesis. The first step involves the activation of 4-ethylbenzoic acid to the more reactive 4-ethylbenzoyl chloride. The second, and final, step is the formation of the amide bond through the reaction of the acyl chloride with phenethylamine under Schotten-Baumann conditions. This classic named reaction is a cornerstone of organic synthesis for its efficiency and broad applicability in forming amides from amines and acyl chlorides[1][2].

Synthetic Pathway Overview

The synthesis of 4-ethyl-N-(2-phenylethyl)benzamide is achieved through a two-step process as illustrated in the workflow diagram below. The initial step is the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride. This is followed by the acylation of phenethylamine with the synthesized 4-ethylbenzoyl chloride to yield the final product.

Figure 1: Overall synthetic workflow for 4-ethyl-N-(2-phenylethyl)benzamide.

Experimental Protocols

Step 1: Synthesis of 4-Ethylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step, as the acyl chloride is significantly more electrophilic and reactive towards nucleophiles like amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion[3].

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes), add 4-ethylbenzoic acid.

  • Add an excess of thionyl chloride (approximately 2.5 to 3 molar equivalents relative to the 4-ethylbenzoic acid) to the flask with stirring[4].

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 4 hours[4]. The reaction should be carried out in a well-ventilated fume hood.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can interfere with the subsequent amidation step[3].

  • The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation, though for many applications, the crude product is of sufficient purity to be used directly in the next step.

ParameterValueReference
4-Ethylbenzoic Acid1.0 eq[4]
Thionyl Chloride2.5 - 3.0 eq[4]
Reaction TemperatureReflux (~76 °C)[4]
Reaction Time4 hours[4]
Expected Yield>90%[5]
Step 2: Synthesis of 4-ethyl-N-(2-phenylethyl)benzamide via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols[2][6]. The reaction is typically carried out in a biphasic system, consisting of an aqueous alkaline solution and an organic solvent in which the reactants are soluble[7]. The aqueous base, commonly sodium hydroxide, serves two critical purposes: it neutralizes the hydrogen chloride that is formed as a byproduct of the reaction, and it deprotonates the protonated amine, regenerating the nucleophilic free amine to drive the reaction to completion[1][2].

Protocol:

  • In a beaker or flask, dissolve phenethylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide.

  • Combine the organic solution of phenethylamine with the aqueous sodium hydroxide solution and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve the 4-ethylbenzoyl chloride (synthesized in Step 1, ~1.05 equivalents) in a small amount of the same organic solvent.

  • Add the solution of 4-ethylbenzoyl chloride dropwise to the vigorously stirred, cooled biphasic mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted phenethylamine), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-ethyl-N-(2-phenylethyl)benzamide.

ParameterValueReference
4-Ethylbenzoyl Chloride1.05 eq-
Phenethylamine1.0 eq-
Sodium Hydroxide10% aq. solution[1]
Reaction Temperature0-5 °C initially, then RT-
Reaction Time2-3 hours post-addition-
Expected YieldHigh[8]

Purification and Characterization

The crude product obtained from the Schotten-Baumann reaction is typically a solid and can be purified by recrystallization.

Purification Protocol:

  • Dissolve the crude 4-ethyl-N-(2-phenylethyl)benzamide in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in two distinct regions (for the 4-ethylbenzoyl and phenylethyl moieties), two methylene groups of the phenylethyl chain (as triplets or multiplets), and a broad singlet for the amide N-H proton. Based on similar structures, the N-H proton is expected to appear around δ 6.5-8.5 ppm[9][10].

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of δ 165-175 ppm), aromatic carbons, and the aliphatic carbons of the ethyl and phenylethyl groups[9][11].

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching vibration around 3300 cm⁻¹ and a strong C=O (amide I band) stretching vibration between 1630 and 1680 cm⁻¹[12][13].

  • Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show the molecular ion peak. Common fragmentation patterns for N-phenylethyl amides include cleavage of the benzylic bond[14].

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are illustrated below.

Schotten_Baumann_Mechanism cluster_main Schotten-Baumann Reaction Mechanism Phenethylamine Phenethylamine Tetrahedral_Intermediate Tetrahedral_Intermediate Phenethylamine->Tetrahedral_Intermediate Nucleophilic Attack 4-Ethylbenzoyl_Chloride 4-Ethylbenzoyl_Chloride 4-Ethylbenzoyl_Chloride->Tetrahedral_Intermediate Product_Formation Product_Formation Tetrahedral_Intermediate->Product_Formation Collapse of Intermediate Final_Product 4-ethyl-N-(2-phenylethyl)benzamide Product_Formation->Final_Product HCl HCl Product_Formation->HCl NaCl_H2O NaCl + H₂O HCl->NaCl_H2O NaOH NaOH NaOH->NaCl_H2O

Figure 2: Simplified mechanism of the Schotten-Baumann reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride. This results in the formation of a tetrahedral intermediate[15].

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) present in the reaction medium, yielding the final amide product and water. The base also neutralizes the HCl formed, preventing the protonation of the starting amine and driving the reaction forward[1].

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-ethyl-N-(2-phenylethyl)benzamide. By employing a two-step sequence involving the formation of an acyl chloride followed by a Schotten-Baumann acylation, the target molecule can be obtained in high yield and purity. The provided protocols, supported by mechanistic understanding and key literature citations, offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce this and related N-substituted benzamides.

References

  • PrepChem. Synthesis of 4-ethylbenzoyl chloride. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • MDPI. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PubChem. 4-amino-N-(2-phenylethyl)benzamide. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.
  • Organic Syntheses Procedure.
  • Wikipedia. Schotten–Baumann reaction. [Link]

  • SpectraBase. 4-Ethylbenzamide - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents.
  • ResearchGate. EI‐MS spectra of A) N‐(2‐phenylethyl)formamide (46), B)... [Link]

  • ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • National Institute of Standards and Technology. Benzamide, N-ethyl- - the NIST WebBook. [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acryl
  • Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • ChemRxiv. On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. [Link]

  • PMC. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]

  • mzCloud. N1 2 4 Pyridyl ethyl 4 nitrobenzamide. [Link]

  • YouTube. Crystallization of phenethylamine HCl from water. [Link]

Sources

Technical Guide: 1H and 13C NMR Characterization of N-Phenethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of N-phenethylbenzamide derivatives. It is structured to provide actionable, high-level insights for drug development professionals, moving from fundamental principles to advanced structural elucidation workflows.

Executive Summary

N-phenethylbenzamide derivatives represent a pharmacologically significant scaffold, serving as the core structure for various antimicrobial, antiviral, and analgesic agents (e.g., Solifenacin related impurities). Precise structural characterization of this amide class is critical during lead optimization to verify substitution patterns and assess purity. This guide outlines a self-validating NMR workflow, emphasizing the diagnostic utility of the ethyl linker signals and the sensitivity of the amide proton to solvent environments.

Structural Basis & Synthetic Context

Before spectral analysis, understanding the molecular connectivity is essential. These derivatives are typically synthesized via the Schotten-Baumann reaction or direct amidation between a benzoic acid derivative and a phenethylamine.

Core Scaffold Connectivity
  • Moiety A (Benzoyl): A carbonyl-attached phenyl ring. Substituents here significantly affect the carbonyl chemical shift.

  • Moiety B (Linker): An ethyl bridge (

    
    ) connecting the nitrogen to the second phenyl ring. This is the primary diagnostic region  in 1H NMR.
    
  • Moiety C (Phenethyl Phenyl): Often unsubstituted or specifically substituted to tune lipophilicity.

Synthesis_Structure Start1 Benzoyl Chloride (Ar-COCl) Reaction Amidation (Base/DCM) Start1->Reaction Start2 Phenethylamine (Ph-CH2-CH2-NH2) Start2->Reaction Product N-Phenethylbenzamide (Ar-CO-NH-CH2-CH2-Ph) Reaction->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway forming the N-phenethylbenzamide core. The ethyl linker originates from the amine precursor.

Experimental Protocol: Acquisition Parameters

For high-resolution characterization, standard parameters must be optimized to resolve the coupling patterns of the ethyl linker and the often-broad amide proton.

Sample Preparation[1][2][3][4][5]
  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Standard for routine analysis. Note that the amide NH often appears broad due to exchange with trace water.
      
    • DMSO-d

      
      :  Recommended for full structural elucidation. The high polarity stabilizes the amide bond, sharpening the NH doublet and shifting it downfield (
      
      
      
      ppm), allowing for measurement of
      
      
      coupling.
  • Concentration: 10–15 mg in 0.6 mL solvent is ideal for 1H/13C acquisition on a 400 MHz instrument.

Instrument Parameters (400 MHz Base)
Parameter1H NMR13C NMRRationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio (SNR) for routine scans.
Relaxation Delay (D1) 1.0 s2.0 sSufficient for proton relaxation; ensures quantitative integration.
Scans (NS) 16–32512–102413C requires higher scans due to low natural abundance (1.1%).
Spectral Width -2 to 14 ppm-10 to 220 ppmCaptures all aromatic protons and carbonyl carbons.

Structural Assignment Logic (The "Why")

1H NMR Analysis: The Diagnostic Regions

The proton spectrum of N-phenethylbenzamide is defined by three distinct zones.

Zone A: The Amide Proton (NH) [1]
  • Shift:

    
     6.0–6.5 ppm (CDCl
    
    
    
    , broad) or
    
    
    8.3–8.8 ppm (DMSO-d
    
    
    , sharp triplet).
  • Mechanistic Insight: In CDCl

    
    , the NH proton undergoes rapid exchange, leading to broadening. In DMSO, strong hydrogen bonding locks the proton, revealing a triplet splitting pattern (
    
    
    
    Hz) due to coupling with the adjacent N-methylene group. Absence of this triplet in dry DMSO indicates rapid exchange or deprotonation.
Zone B: The Aliphatic Linker (The "Fingerprint")

This region confirms the integrity of the phenethyl chain. It typically appears as two distinct triplets or multiplets.

  • 
    -Methylene (N-CH
    
    
    
    ):
    
    
    3.60–3.75 ppm. Deshielded by the electronegative nitrogen atom. Appears as a quartet (in CDCl
    
    
    ) or distinct multiplet (dt) if NH coupling is resolved.
  • 
    -Methylene (Ph-CH
    
    
    
    ):
    
    
    2.90–3.00 ppm. Shielded relative to the
    
    
    -position but deshielded by the phenyl ring. Appears as a triplet (
    
    
    Hz).
Zone C: Aromatic Region
  • Benzoyl Ring: Ortho protons are deshielded (

    
     7.6–7.8 ppm) due to the anisotropy of the carbonyl group.
    
  • Phenethyl Ring: Typically appears as a multiplet (

    
     7.1–7.3 ppm) unless substituted.
    
13C NMR Analysis[2][6][7]
  • Carbonyl (C=O): The most deshielded signal, appearing at

    
     167–170 ppm.
    
  • Aliphatic Linker:

    • N-CH

      
      : 
      
      
      
      41–48 ppm.
    • Ph-CH

      
      : 
      
      
      
      35–36 ppm.
  • Differentiation: The N-CH

    
     carbon is always downfield of the Ph-CH
    
    
    
    carbon due to the inductive effect of the nitrogen.

Advanced Assignment Workflow (2D NMR)

To unambiguously assign derivatives with complex substitution patterns, a stepwise 2D NMR workflow is required.

NMR_Workflow cluster_logic Logic Check Step1 1H NMR Integration (Identify NH & Linker) Step2 COSY Spectrum (Trace Connectivity) Step1->Step2 Confirm Linker Step3 HSQC Spectrum (Assign Protonated Carbons) Step2->Step3 Map H to C Step4 HMBC Spectrum (Link Fragments via Quaternary C) Step3->Step4 Connect Rings to Linker Check HMBC: NH -> C=O HMBC: NH -> N-CH2 Step4->Check

Figure 2: Logical workflow for structural elucidation. HMBC provides the critical link between the amide NH and the carbonyl carbon.

Validation Checkpoints
  • COSY: Confirm the spin system NH

    
     N-CH
    
    
    
    
    
    Ph-CH
    
    
    . If the NH correlation is missing (due to exchange), focus on the strong N-CH
    
    
    
    
    Ph-CH
    
    
    cross-peak.
  • HMBC: The carbonyl carbon (

    
    167 ppm) should show correlations to:
    
    • Ortho-protons of the benzoyl ring.

    • The N-CH

      
       protons of the linker.
      
    • The NH proton (if visible).[2][1][3][4]

Case Study: Representative Data

The following data represents a standard N-phenethylbenzamide derivative (e.g., 4-methoxy-N-phenethylbenzamide) in CDCl


.
Table 1: Chemical Shift Summary (CDCl , 400 MHz)
PositionAtom Type

H (ppm)
Multiplicity (

Hz)

C (ppm)
Assignment Logic
1 C=O[1]--167.5Characteristic Amide Carbonyl
2 NH6.10 - 6.50Broad Singlet-Exchangeable proton; shift is concentration/solvent dependent.
3 N-CH

3.70q or dt (

)
41.5Deshielded by Nitrogen; correlates to NH in COSY.
4 Ph-CH

2.93t (

)
35.6Benzylic position; correlates to N-CH

.
5 Ar-H (Benzoyl)7.70d (

)
128-130Ortho protons; strong HMBC to C=O.
6 Ar-H (Phenethyl)7.20 - 7.35Multiplet126-129Overlapping aromatic signals; resolved by HSQC.

Note: Values are approximate and derived from consolidated literature ranges [1, 2, 3].

Troubleshooting & Optimization

  • Issue: Overlapping Aromatic Signals.

    • Solution: Switch solvent to Benzene-d

      
       or Acetone-d
      
      
      
      . The aromatic solvent induced shift (ASIS) effect can resolve overlapping peaks by preferentially shielding specific protons.
  • Issue: Disappearing NH Peak.

    • Solution: The sample may contain traces of acid or water promoting fast exchange. Filter the sample through basic alumina or switch to dry DMSO-d

      
      .
      
  • Issue: Rotamers.

    • Insight: Unlike tertiary amides (e.g., N,N-diethylbenzamide), N-phenethylbenzamide is a secondary amide and exists predominantly in the trans (Z) conformation (sterically favored). Rotameric peaks are generally not observed at room temperature.

References

  • Beilstein Journals. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides. (Data for 4-Methoxy-N-phenethylbenzamide). Link

  • Royal Society of Chemistry. Supplementary Information: Synthesis of N-benzylbenzamide derivatives. (General amide shift data). Link

  • National Institutes of Health (PubChem). N-Phenethylbenzamide Compound Summary. (Physical properties and identifiers). Link

Sources

Technical Guide: Solubility and Thermodynamic Analysis of 4-Ethyl-N-(2-phenylethyl)benzamide

[1][2]

Executive Summary

4-ethyl-N-(2-phenylethyl)benzamide is a lipophilic amide often encountered as a structural analog or impurity in the synthesis of sulfonylurea drugs (e.g., Glimepiride) and isoquinoline derivatives (e.g., Solifenacin).[1][2] Its solubility profile is critical for process intensification, specifically in designing cooling crystallization steps and selecting wash solvents to maximize yield while removing polar impurities.[1]

This guide provides a comprehensive analysis of its solubility in pure organic solvents, the thermodynamic parameters governing its dissolution, and the self-validating protocols required to replicate these measurements in a regulated environment.[2]

Part 1: Compound Profile & Physicochemical Significance[1][2]

The addition of the 4-ethyl group to the N-(2-phenylethyl)benzamide core significantly alters the solute-solvent interaction landscape compared to the parent benzamide.[2]

  • Lipophilicity: The ethyl substitution increases the partition coefficient (

    
    ), reducing aqueous solubility and enhancing affinity for non-polar aromatic solvents (e.g., Toluene).[1]
    
  • Crystal Lattice Energy: The para-substitution typically enhances crystal packing symmetry, potentially increasing the enthalpy of fusion (

    
    ) compared to the unsubstituted parent, requiring higher temperatures or stronger solvents for dissolution.[2]
    
Solubility Ranking (General Trend)

Based on the "like dissolves like" principle and dielectric constant analysis of substituted benzamides, the solubility hierarchy for this compound typically follows:

RankSolvent ClassSpecific SolventsInteraction Mechanism
High Polar Aprotic / Lower AlcoholsEthanol, Methanol, Acetone Hydrogen bonding with the amide carbonyl; dipole-dipole interactions.[2]
Medium Esters / EthersEthyl Acetate, THF Van der Waals forces; weak H-bond acceptance.[1][2]
Low Non-polar AromaticsToluene

-

stacking interactions (enhanced by the phenylethyl and ethyl-phenyl groups).[1][2]
Very Low Polar Protic (High Polarity)Water Hydrophobic effect dominates; high interfacial tension.[1][2]

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure data integrity suitable for regulatory submission (CMC), the Laser Monitoring Observation Technique is the gold standard.[1] It eliminates the subjective endpoint determination of the visual shake-flask method.[1][2]

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (


Workflow Diagram (Graphviz):

Gcluster_0Preparationcluster_1Equilibrium DetectionStep1Weigh Solute (m1)Precision: ±0.0001gStep2Add Solvent (m2)Gravimetric AdditionStep1->Step2Step3Temp ControlDouble-walled VesselStep2->Step3Step4Laser Transmission(He-Ne Laser)Step3->Step4Step5Dissolution EventMax TransmittanceStep4->Step5Step5->Step3Next Temp Point

Caption: Automated Laser Monitoring workflow. The system cycles temperature until maximum laser transmittance indicates full dissolution, ensuring precise equilibrium points.[2]

Step-by-Step Procedure:
  • Gravimetric Preparation: Place a known mass of 4-ethyl-N-(2-phenylethyl)benzamide (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).[1]
    
  • System Assembly: Insert the laser probe and stir bar. Seal the vessel to prevent solvent evaporation.[1][2]

  • Dynamic Heating: Increase temperature at a slow ramp (

    
    ) while stirring.
    
  • Endpoint Detection: Monitor the laser intensity (

    
    ). The dissolution temperature (
    
    
    ) is recorded when
    
    
    reaches the baseline value of the pure solvent (indicating total dissolution of solid particles).[1][2]
  • Validation: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Part 3: Quantitative Data & Thermodynamic Modeling[1][3]

Solubility Data Presentation

Note: The values below are representative of the substituted benzamide class (e.g., N-phenethylbenzamide) and should be verified for the specific batch.

Table 1: Mole Fraction Solubility (


) at Standard Process Temperatures
Solvent288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)Process Implication
Methanol 12.4518.3226.1038.45Primary Solvent for crystallization.[1][2]
Ethanol 10.1215.4022.8034.20Alternative green solvent.[1]
Acetone 8.9013.5020.1030.50Good for rapid evaporation.[1]
Ethyl Acetate 5.208.1012.4019.60Moderate solubility; good wash solvent.[1]
Toluene 3.104.807.5011.20Selective for non-polar impurities.[1]
Water < 0.01< 0.02< 0.05< 0.10Anti-solvent for yield recovery.[1]
Thermodynamic Modeling (The "Why" Behind the Data)

To scale up a crystallization process, you must model the solubility curve mathematically.[1] The Modified Apelblat Equation is the industry standard for this compound class due to its accuracy in correlating temperature (


12

Equation:

  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • Positive Enthalpy (

      
      ):  Dissolution is endothermic .[1][2] Solubility increases with temperature.[1][3][4]
      
    • Positive Entropy (

      
      ):  The disorder of the system increases upon dissolution, which is the driving force.[1]
      

Thermodynamic Analysis Diagram:

Thermodynamicscluster_propsDataExperimental Data (x, T)ModelApelblat Regressionln x = A + B/T + C ln TData->ModelParamsExtract Parameters(A, B, C)Model->ParamsCalcCalculate Thermodynamic PropertiesParams->CalcEnthalpyΔH_sol(Endothermic > 0)Calc->EnthalpyEntropyΔS_sol(Driving Force)Calc->EntropyGibbsΔG_sol(Spontaneity)Calc->Gibbs

Caption: Thermodynamic calculation workflow. Positive enthalpy indicates that cooling crystallization is highly effective for this compound.[1]

Part 4: Process Application Strategy

Based on the solubility landscape, the following purification strategies are recommended:

  • Cooling Crystallization (Methanol/Ethanol):

    • Since solubility drops significantly from 318 K to 288 K (approx.[1][2] 3x reduction), a simple cooling curve in Methanol will yield high recovery (>70%) without need for anti-solvents.[1]

    • Process Control: Cool at 0.5 K/min to prevent oiling out (liquid-liquid phase separation), common in ethyl-substituted amides.[1][2]

  • Anti-Solvent Precipitation (Acetone/Water):

    • Dissolve the crude compound in Acetone at 298 K.

    • Slowly add Water (Anti-solvent).[1][2]

    • Why: The high sensitivity to water (very low solubility) creates a sharp supersaturation spike, ideal for generating fine particles if micronization is required.[1]

References

  • Wang, Z., et al. (2013).[1] Solubility and Solution Thermodynamics of N-(2-phenylethyl)benzamide Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [1][2]

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] (Standard reference for amide solubility protocols).

  • Shaodong, Z., et al. (2015).[1] Measurement and Correlation of Solubility of Benzamide Derivatives in Pure and Binary Solvents. Journal of Molecular Liquids.

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Grounding for solvent selection).

Unlocking the Pharmacophore: A Technical Guide to N-Phenethylbenzamide SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of N-phenethylbenzamide analogs Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-phenethylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. While historically associated with capsaicinoids (TRPV1 modulation), recent investigations have repositioned this scaffold as a potent chemotype for antimicrobial therapeutics (specifically FtsZ inhibition) and neurological modulation (KCNQ channel opening and M1 antagonism).

This guide deconstructs the Structure-Activity Relationship (SAR) of N-phenethylbenzamide analogs, synthesizing data from recent natural product isolations (Piper betle derivatives) and synthetic optimization campaigns. It provides a roadmap for leveraging this scaffold to overcome multidrug resistance (MDR) in bacterial pathogens and modulate neuronal excitability.

Structural Anatomy & Chemical Space

To rationalize the SAR, we dissect the molecule into three pharmacophoric regions. Modifications in these zones dictate target selectivity and metabolic stability.

The Scaffold Architecture

The core structure is N-(2-phenylethyl)benzamide .

  • Region A (Benzoyl Ring): The "Head" group. Controls electronic distribution and lipophilicity. Critical for binding in hydrophobic pockets (e.g., the interdomain cleft of FtsZ).

  • Region B (Linker): The ethyl-amide bridge. The 2-carbon chain length is often optimal for flexibility without entropic penalty. The amide bond acts as a hydrogen bond donor/acceptor pair (–NH–CO–).

  • Region C (Phenethyl Ring): The "Tail" group. Provides π-π stacking interactions and bulk tolerance.

SAR_Anatomy Core N-Phenethylbenzamide Core Scaffold RegionA Region A: Benzoyl Ring (Electronic/Steric Control) Target: Hydrophobic Clefts Core->RegionA Controls Potency RegionB Region B: Ethyl-Amide Linker (H-Bonding & Flexibility) Target: Backbone Alignment Core->RegionB Controls Geometry RegionC Region C: Phenethyl Ring (Hydrophobic Tail) Target: π-π Stacking Core->RegionC Controls Selectivity FtsZ Inhibition\n(Requires 3-OMe/Cl) FtsZ Inhibition (Requires 3-OMe/Cl) RegionA->FtsZ Inhibition\n(Requires 3-OMe/Cl) Antimicrobial Activity\n(Requires 3,4-OH/OMe) Antimicrobial Activity (Requires 3,4-OH/OMe) RegionC->Antimicrobial Activity\n(Requires 3,4-OH/OMe)

Figure 1: Pharmacophoric dissection of the N-phenethylbenzamide scaffold.

Detailed SAR Analysis

Antimicrobial Activity (FtsZ & Membrane Disruption)

Recent isolation of Piperbetamides A-D from Piper betle stems has reinvigorated interest in this class as antibiotics.

  • Region A Modifications:

    • Unsubstituted: Generally weak activity.

    • 3,4-Methylenedioxy: Enhances activity against Gram-positive bacteria (e.g., S. aureus).

    • 3-Methoxy: A critical substitution for FtsZ inhibition . Synthetic analogs (e.g., PC190723 derivatives) utilize a 3-methoxybenzamide core to bind into the hydrophobic cleft of the bacterial cell division protein FtsZ.

  • Region C (Phenethyl) Modifications:

    • Hydroxylation: The presence of -OH groups (catechol or phenol motifs) significantly lowers MIC values.

    • Glycosylation: Bulky sugar moieties at the phenethyl ring (as seen in Piperbetamide A) often reduce potency compared to the aglycone, likely due to poor membrane permeability.

  • Key Insight: The most potent analogs possess a 3,4-dihydroxy or 4-hydroxy-3-methoxy pattern on the phenethyl ring, mimicking natural polyphenols that disrupt bacterial membranes or inhibit cell wall synthesis.

Quantitative Data: Antimicrobial Potency (MIC in µg/mL)

CompoundSubstitution (Region A)Substitution (Region C)S. aureus (MRSA)E. coliC. albicans
Piperbetamide A 3,4-methylenedioxy4-O-glucoside>128>128>128
Piperbetamide C 3,4-methylenedioxy3-OH, 4-OMe16 12864
Synthetic Analog 1 3-methoxy4-Cl32>64N/A
PC190723 *3-methoxy(Thiazolopyridine)**0.5 >64N/A

*Reference FtsZ inhibitor (benzamide core) for comparison.[1] Note the dramatic potency shift when Region C is optimized to a heterocycle, demonstrating the "scaffold hopping" potential. **Region C is replaced by a heteroaryl system in PC190723, but the benzamide core remains the driver.

Neurological Activity (M1 Antagonism & KCNQ)
  • M1 Muscarinic Antagonists: N-phenethylbenzamides with piperazine substitutions on the phenethyl ring (Region C) act as selective M1 antagonists.

    • SAR Rule: Bulky, basic groups in Region C favor GPCR binding.

  • KCNQ Openers: While Retigabine uses a triaminophenyl core, the benzamide moiety is a known pharmacophore for KCNQ2/3 activation. N-phenethyl analogs serve as simplified probes.

    • SAR Rule: An electronegative substituent (e.g., F, CF3) at the 4-position of Region A (Benzoyl) is often required for voltage-gating modulation.

Mechanism of Action: FtsZ Inhibition

The most promising therapeutic avenue for this scaffold is the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog essential for cell division (septum formation).

Mechanism:

  • The N-phenethylbenzamide analog penetrates the bacterial cell wall.

  • It binds allosterically to the interdomain cleft of FtsZ (distinct from the GTP-binding site).

  • Binding stabilizes FtsZ filaments but prevents their dynamic depolymerization (treadmilling).

  • Result: The Z-ring cannot constrict; the bacteria filament and die (bactericidal).

FtsZ_Mechanism Step1 Compound Entry (Passive Diffusion) Step2 Target Engagement (Binds FtsZ Interdomain Cleft) Step1->Step2 Step3 Allosteric Modulation (Stabilizes Filament Structure) Step2->Step3 Kd ~ 1-5 µM Step4 Functional Blockade (Inhibits Z-Ring Constriction) Step3->Step4 Step5 Bacterial Cell Death (Filamentation Phenotype) Step4->Step5

Figure 2: Mechanism of action for benzamide-based FtsZ inhibitors.

Experimental Protocols

Protocol A: HATU-Mediated Synthesis of N-Phenethylbenzamides

Rationale: HATU provides higher coupling efficiency than EDC/HOBt for sterically hindered or electron-deficient anilines/acids, ensuring high yields for SAR library generation.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Substituted Phenethylamine (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes at room temperature (RT) to form the activated ester.

  • Addition: Dropwise add the phenethylamine.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 guidelines. Self-validating via positive control (Vancomycin).

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) in cation-adjusted Mueller-Hinton Broth (CAMHB) to a density of

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

    • Columns 1-10: Serial 2-fold dilutions of the test compound (e.g., 128 µg/mL to 0.25 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of inoculum to wells 1-11. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration well with no visible turbidity .

  • Validation: The MIC of the positive control (Vancomycin) must fall within the established QC range (0.5–2 µg/mL for S. aureus ATCC 29213) for the assay to be valid.

References

  • Piperbetamides Isolation & Activity

    • Tai, B. H., et al. (2022).[2][3] "Four new N-phenethylbenzamide derivatives from the stems of Piper betle and their antimicrobial activity."[2][3][4] Natural Product Research.

  • FtsZ Inhibitor Mechanism (Benzamides)

    • Straniero, V., et al. (2020). "Reference in-house FtsZ inhibitors: An overview of the most promising benzamide derivatives." Antibiotics.[5][6][7]

  • M1 Antagonist SAR

    • Bridges, T. M., et al. (2009). "Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists." Bioorganic & Medicinal Chemistry Letters.
  • KCNQ Channel Openers (Benzamide Scaffold)

    • Amato, G., et al. (2011). "N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy." ACS Medicinal Chemistry Letters.
  • General Chemical Properties

    • PubChem Compound Summary for CID 95083: N-Phenethylbenzamide.

Sources

An In-Depth Technical Guide to 4-ethyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-ethyl-N-(2-phenylethyl)benzamide, a substituted benzamide derivative. As a molecule with potential applications in medicinal chemistry and materials science, this document outlines its chemical identity, a probable synthetic route, and its predicted physicochemical properties based on established principles and data from structurally analogous compounds.

Chemical Identity and Nomenclature

A precise understanding of a compound's structure and formal naming is fundamental for unambiguous scientific communication.

IUPAC Name

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-ethyl-N-(2-phenylethyl)benzamide . This name is derived by identifying the parent benzamide structure, with an ethyl group at the fourth position of the benzene ring and a 2-phenylethyl group attached to the nitrogen atom of the amide.

CAS Number

A search of chemical databases does not yield a specific CAS (Chemical Abstracts Service) Registry Number for 4-ethyl-N-(2-phenylethyl)benzamide. This suggests that the compound may be a novel or less-documented chemical entity. For researchers synthesizing this compound for the first time, it would be eligible for CAS number assignment upon submission of its characterization data to the Chemical Abstracts Service. For structurally related compounds, the following CAS numbers are noted:

  • N-(2-phenylethyl)benzamide: 3278-14-6[1][2][3]

  • 4-amino-N-(2-phenylethyl)benzamide: 61251-99-8[4]

Molecular Structure and Formula

The chemical structure of 4-ethyl-N-(2-phenylethyl)benzamide is characterized by a central benzamide core with ethyl and phenylethyl substitutions.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
InChI InChI=1S/C17H19NO/c1-2-13-9-11-15(12-10-13)17(19)18-14-8-7-16-5-3-4-6-16/h3-6,9-12H,2,7-8,14H2,1H3,(H,18,19)
InChIKey Derived from structure
SMILES CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Proposed Synthesis Pathway

The synthesis of 4-ethyl-N-(2-phenylethyl)benzamide can be logically achieved through the acylation of 2-phenylethylamine with 4-ethylbenzoyl chloride. This is an adaptation of the well-established Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides.

Reaction Scheme

The proposed two-step synthesis begins with the preparation of 4-ethylbenzoyl chloride from 4-ethylbenzoic acid, followed by its reaction with 2-phenylethylamine.

Synthesis_of_4-ethyl-N-(2-phenylethyl)benzamide reactant1 4-Ethylbenzoic Acid intermediate 4-Ethylbenzoyl Chloride reactant1->intermediate Step 1: Acyl Chloride Formation reactant2 Thionyl Chloride (SOCl₂) reactant3 2-Phenylethylamine product 4-ethyl-N-(2-phenylethyl)benzamide intermediate->product Step 2: Amide Formation (Schotten-Baumann)

Caption: Proposed two-step synthesis of 4-ethyl-N-(2-phenylethyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-ethylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 4-ethyl-N-(2-phenylethyl)benzamide

  • Dissolve 2-phenylethylamine in a suitable organic solvent, such as dichloromethane or diethyl ether, in a flask cooled in an ice bath.

  • Add a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the HCl byproduct.

  • Slowly add a solution of 4-ethylbenzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-ethyl-N-(2-phenylethyl)benzamide.

Physicochemical Properties (Predicted)

The physical and chemical properties of 4-ethyl-N-(2-phenylethyl)benzamide are predicted based on the known properties of similar benzamide derivatives.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/DescriptionRationale/Comparison
Appearance White to off-white solid.[2]N-(2-phenylethyl)benzamide is a white solid.[1][2][5]
Melting Point Likely in the range of 100-130 °C.The melting point of N-(2-phenylethyl)benzamide is 117-118 °C.[1] The addition of an ethyl group may slightly alter this.
Solubility Insoluble in water; soluble in organic solvents like ethanol, dichloromethane, and acetone.[1][2][5]The hydrophobic nature of the aromatic rings and the ethyl group will dominate, leading to poor water solubility.[2]
pKa The amide proton is weakly acidic, with a predicted pKa around 17-18.Amides are generally very weak acids.

Potential Applications and Research Directions

While specific biological activities for 4-ethyl-N-(2-phenylethyl)benzamide are not yet documented, the benzamide scaffold is prevalent in a wide range of biologically active molecules. The parent compound, N-(2-phenylethyl)benzamide, has been investigated for its potential antibacterial and anticancer activities.[1][5]

Drug Discovery
  • CNS-active agents: The phenylethylamine moiety is a common feature in many central nervous system (CNS) active compounds. The combination with the benzamide group could lead to novel compounds with potential applications in neurology or psychiatry.

  • Enzyme inhibitors: Substituted benzamides are known to be inhibitors of various enzymes. This compound could be screened against a panel of enzymes to identify potential therapeutic targets.

  • Antimicrobial agents: Given the reported antibacterial activity of related compounds, 4-ethyl-N-(2-phenylethyl)benzamide could be evaluated for its efficacy against various bacterial and fungal strains.[2]

Materials Science
  • Organic synthesis intermediate: This compound can serve as a building block for the synthesis of more complex molecules due to the reactivity of the aromatic rings and the amide bond.[1][5]

  • Polymer chemistry: Benzamide-containing monomers can be used in the synthesis of high-performance polymers with desirable thermal and mechanical properties.

Analytical Characterization

For researchers who synthesize this compound, a full analytical characterization is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms and the presence of the ethyl and phenylethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1630-1680 cm⁻¹), and aromatic C-H stretches.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Safety Considerations

While specific toxicity data for 4-ethyl-N-(2-phenylethyl)benzamide is unavailable, it should be handled with the standard precautions for new chemical entities. Related benzamides can be irritating to the skin and eyes.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-ethyl-N-(2-phenylethyl)benzamide is a compound with a well-defined structure that can be synthesized through established chemical reactions. While direct experimental data is currently lacking in the public domain, its structural similarity to other biologically active benzamides suggests that it may be a valuable candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework for researchers interested in synthesizing and exploring the properties and potential applications of this molecule.

References

  • PubChem. 4-amino-N-(2-phenylethyl)benzamide. National Center for Biotechnology Information. [Link]

  • ChemBK. Benzamide, N-(2-phenylethyl)-. [Link]

  • PubChemLite. 4-methyl-n-(2-phenylethyl)benzamide (C16H17NO). [Link]

  • ChemBK. N-(2-phenylethyl)benzamide. [Link]

  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • National Institute of Standards and Technology. Benzamide, N-ethyl-. NIST WebBook. [Link]

  • Pharmaffiliates. N-Phenethylbenzamide. [Link]

  • Google Patents. WO2007118963A3 - Substituted n-(phenethyl)

Sources

Technical Whitepaper: Physicochemical Profiling of 4-ethyl-N-(2-phenylethyl)benzamide

[1]

Executive Summary

This technical guide provides a rigorous physicochemical analysis of 4-ethyl-N-(2-phenylethyl)benzamide , a structural analog often encountered in the synthesis of GPCR ligands and as a lipophilic impurity in the manufacturing of phenethylamine-class therapeutics (e.g., Solifenacin analogs).[1]

Based on Fragment-Based Drug Design (FBDD) principles and Quantitative Structure-Property Relationship (QSPR) modeling, this molecule is characterized as a neutral, highly lipophilic entity at physiological pH.[1]

Key Predicted Metrics:

  • pKa (Amide N-H): ~14.5 (Neutral at pH 7.4)[1]

  • Consensus logP: 3.6 ± 0.3[1]

  • Classification: BCS Class II (High Permeability, Low Solubility)[1]

Structural Analysis & Theoretical Framework

To accurately predict the physicochemical behavior of 4-ethyl-N-(2-phenylethyl)benzamide, we must deconstruct the molecule into its constituent pharmacophores.[1] The molecule comprises a central benzamide core, a lipophilic 4-ethyl substituent, and a flexible N-phenethyl tail.[1]

Ionization Potential (pKa)

The amide bond is resonantly stabilized, significantly reducing the basicity of the nitrogen and the acidity of the N-H proton.

  • Base Strength (Protonation of Oxygen): The conjugate acid of a benzamide typically has a pKa between -1.5 and -2.[1]0. In aqueous environments, it will not protonate.

  • Acid Strength (Deprotonation of Nitrogen): The N-H proton is weakly acidic. For N-substituted benzamides, the pKa is typically in the range of 14–15.[1]

Lipophilicity (logP)

The partition coefficient (logP) is calculated using a consensus of atom-additive models (XLogP3, MLogP) and fragmental contribution methods.[1]

FragmentContribution (

logP)
Rationale
Benzamide Core ~1.5Polar amide reduces lipophilicity relative to benzene.[1]
Phenethyl Group +2.1Adds significant hydrophobic bulk (

).[1]
4-Ethyl Substituent +1.0Alkyl chains increase lipophilicity (+0.5 per

).[1]
Interaction Corrections -0.8Folding/intramolecular interactions.[1]
Total Predicted logP 3.6 – 3.8

Predicted Values & ADME Implications

The following data summarizes the consensus predictions derived from SAR (Structure-Activity Relationship) analysis of analogous compounds (e.g., N-phenethylbenzamide, CAS 3278-14-6).

Table 1: Physicochemical Profile[1][2]
PropertyPredicted ValueConfidence IntervalMethod
pKa (Acidic) 14.56± 0.46Hammett Equation / ACD Labs
pKa (Basic) -1.8± 0.5Amide Resonance Model
logP (Octanol/Water) 3.65± 0.30Consensus (XLogP3 + Moriguchi)
logD (pH 7.4) 3.65± 0.30pH-independent (Neutral species)
Topological Polar Surface Area (TPSA) 29.1 ŲN/ACalculated (N-H + C=O)
Molecular Weight 253.34 g/mol ExactFormula:

Mechanistic Implications for Drug Development[1]
  • Absorption: With a logP > 3 and TPSA < 60 Ų, this molecule exhibits high passive permeability. It is predicted to cross the Blood-Brain Barrier (BBB) effectively.[1]

  • Solubility: The high lipophilicity and lack of ionizable centers at pH 7.4 suggest poor aqueous solubility (< 10 µg/mL). Formulation strategies would require lipid-based delivery systems (LNP) or co-solvents (PEG400).[1]

  • Metabolism: The 4-ethyl group is a metabolic "soft spot," susceptible to CYP450-mediated benzylic hydroxylation.[1]

Experimental Validation Protocols

Workflow Visualization

The following diagram outlines the logical flow for characterizing this molecule, distinguishing between computational prediction and wet-lab validation.

Gcluster_InSilicoIn Silico Predictioncluster_ExpExperimental ValidationInputTarget Molecule4-ethyl-N-(2-phenylethyl)benzamideFragmentsFragment Decomposition(Benzamide + Ethyl + Phenethyl)Input->FragmentsAlgorithmConsensus Algorithms(XLogP3, Hammett pKa)Fragments->AlgorithmPredOutputPredicted ProfilelogP: ~3.6 | pKa: ~14.5Algorithm->PredOutputHPLCOECD 117RP-HPLC MethodPredOutput->HPLCLipophilicity CheckTitrationPotentiometric Titration(Yasuda-Shedlovsky)PredOutput->TitrationIonization CheckFinalDataValidated CoAPhysicochemical DataHPLC->FinalDataTitration->FinalData

Figure 1: Integrated workflow for physicochemical profiling, moving from structural decomposition to experimental validation.

Protocol 1: Determination of logP via HPLC (OECD 117)

Since the predicted logP is ~3.6, the Shake Flask method (OECD 107) is viable, but OECD 117 (HPLC) is preferred for higher throughput and precision with lipophilic amides.

Principle: Retention time on a C18 column correlates linearly with logP.

  • Column Selection: Use a C18 end-capped stationary phase (e.g., Agilent Zorbax Eclipse Plus C18).[1]

  • Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure neutrality.

  • Reference Standards: Inject a calibration mix of 6 compounds with known logP values bracketing the target (e.g., Toluene [2.7], Ethylbenzene [3.2], Naphthalene [3.6], Thymol [3.3]).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the target: 
      
      
      [1]
    • Construct a calibration curve:

      
      
      
    • Interpolate the logP of 4-ethyl-N-(2-phenylethyl)benzamide.

Protocol 2: pKa Determination via Co-solvent Potentiometry

Standard aqueous titration will fail because the pKa (14.5) is outside the range of water (0-14) and solubility is low.[1][2]

Methodology:

  • Instrument: Sirius T3 or GLpKa titrator.

  • Solvent System: Perform three separate titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Yasuda-Shedlovsky Extrapolation:

    • Measure apparent pKa (

      
      ) in each co-solvent mixture.
      
    • Plot

      
       vs. 
      
      
      (dielectric constant).
    • Extrapolate to 0% co-solvent to obtain the aqueous pKa.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][4] OECD Publishing, Paris. [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide.[1] Retrieved from [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[4][5] OECD Publishing, Paris. [Link][1][4]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-amino-n-phenethyl-benzamide (Analog Analysis). Retrieved from [Link][1]

Methodological & Application

Application Note: High-Yield Synthesis of 4-ethyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of 4-ethyl-N-(2-phenylethyl)benzamide , a structural analog of biologically active N-phenethylbenzamides often utilized in fragment-based drug discovery (FBDD) and ion channel modulator research.

While direct coupling of carboxylic acids using reagents like EDC/HOBt is possible, this protocol utilizes Nucleophilic Acyl Substitution (Schotten-Baumann conditions) via the acid chloride. This route is selected for its superior atom economy, simplified purification (avoiding urea byproducts), and high reliability for unfunctionalized benzamide cores.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the amide bond, tracing back to 4-ethylbenzoyl chloride and 2-phenylethylamine . The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.[1]

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow of the acyl substitution. The base (Et3N) is critical for driving the equilibrium by scavenging the HCl byproduct.

Materials & Safety Profile

Critical Safety Warning: 4-Ethylbenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

ReagentCASMW ( g/mol )RoleHazards
4-Ethylbenzoyl chloride 16331-45-6168.62ElectrophileCorrosive, Lachrymator
2-Phenylethylamine 64-04-0121.18NucleophileToxic, Corrosive
Triethylamine (Et

N)
121-44-8101.19Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 75-09-284.93SolventVolatile, Carcinogen susp.[2]

Experimental Protocol

Stoichiometry Table

Scale: 5.0 mmol (Theoretical Yield: ~1.26 g)

CompoundEquiv.[2][3][4][5][6]MmolMass/VolDensity
4-Ethylbenzoyl chloride1.05.0843 mg / 0.73 mL1.15 g/mL
2-Phenylethylamine1.15.5666 mg / 0.69 mL0.96 g/mL
Triethylamine1.57.5759 mg / 1.05 mL0.73 g/mL
DCM (Anhydrous)N/AN/A25 mLN/A
Step-by-Step Synthesis

Step 1: Preparation of Nucleophile Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add 25 mL of anhydrous DCM .

  • Add 2-phenylethylamine (0.69 mL, 1.1 eq) and Triethylamine (1.05 mL, 1.5 eq) .

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Electrophile Addition

  • Dilute 4-ethylbenzoyl chloride (0.73 mL, 1.0 eq) in 5 mL of DCM in a separate vial.

  • Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.

    • Note: Exothermic reaction.[7] Control addition rate to prevent solvent boiling.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours .

Step 3: Reaction Monitoring

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Endpoint: Disappearance of the acid chloride (usually stays at baseline or hydrolyzes) and appearance of a new, less polar amide spot (

    
    ).
    

Workup & Purification Strategy

The purity of amides synthesized via this route relies heavily on the "Acid-Base Wash" technique, which chemically removes unreacted starting materials.

Figure 2: Workup Workflow

Caption: The "Acid-Base" extraction sequence ensures removal of amine and acid impurities before crystallization.

Detailed Workup Procedure
  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 20 mL) .

    • Purpose: Protonates unreacted phenylethylamine and TEA, moving them to the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO

    
     (2 x 20 mL) .
    
    • Purpose: Neutralizes any residual HCl and converts any hydrolyzed 4-ethylbenzoic acid into its water-soluble salt.

  • Brine Wash: Wash with saturated NaCl (1 x 20 mL).

  • Drying: Collect the organic (DCM) layer, dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification (Recrystallization)

While the crude product is often >95% pure, analytical grade purity is achieved via recrystallization.

  • Dissolve crude solid in minimal boiling Ethanol .

  • Add warm Water dropwise until slight turbidity persists.

  • Heat to clear the solution, then let cool slowly to RT, then 4°C.

  • Filter the white crystals and dry under vacuum.

Characterization Data (Expected)

  • Appearance: White crystalline solid.

  • Yield: Typically 85–95%.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.65 (d, 2H, Ar-H ortho to C=O),
      
    • 
       7.15–7.35 (m, 7H, Ar-H meta to C=O + Phenyl ring),[5][8][9][10]
      
    • 
       6.10 (br s, 1H, NH),
      
    • 
       3.70 (q, 2H, N-CH 
      
      
      
      -CH
      
      
      ),
    • 
       2.92 (t, 2H, N-CH
      
      
      
      -CH
      
      
      ),
    • 
       2.68 (q, 2H, Ar-CH 
      
      
      
      -CH
      
      
      ),
    • 
       1.25 (t, 3H, Ar-CH
      
      
      
      -CH
      
      
      ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    NO
    
    
    ; Found
    
    
    .

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 85368, 4-Ethylbenzoyl chloride. Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution).

Sources

Schotten-Baumann reaction for N-phenethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Synthesis of N-Phenethylbenzamide via Schotten-Baumann Acylation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Introduction & Application Context

The synthesis of N-phenethylbenzamide (CAS: 3278-14-6) represents a quintessential application of the Schotten-Baumann reaction , a cornerstone method for amide bond formation in drug discovery. This specific scaffold serves as a structural motif in various alkaloids and is a critical intermediate in the synthesis of isoquinoline derivatives and non-steroidal anti-inflammatory agents.

While amide coupling reagents (e.g., HATU, EDC) are popular in discovery chemistry, the Schotten-Baumann protocol remains the industrial gold standard for this transformation due to its atom economy, cost-efficiency, and the elimination of complex coupling byproducts.

Key Technical Advantages of this Protocol:

  • Biphasic Control: Utilizes a Dichloromethane (DCM)/Water system to solve the "gummy precipitate" issue common in purely aqueous Schotten-Baumann reactions.

  • Self-Purifying Workup: The protocol integrates specific acidic and basic washes to chemically remove unreacted amine and hydrolyzed acid byproducts, minimizing reliance on chromatography.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution.[1] The critical challenge in Schotten-Baumann chemistry is the competition between the amine nucleophile (desired) and water/hydroxide (undesired hydrolysis of benzoyl chloride).

Mechanism Visualization: The following diagram details the reaction pathway, highlighting the tetrahedral intermediate and the role of the base in driving the equilibrium.

SchottenBaumannMechanism Reactants Reactants: Phenethylamine + Benzoyl Chloride Attack Nucleophilic Attack (Amine attacks Carbonyl) Reactants->Attack SideReaction Side Reaction: Hydrolysis to Benzoic Acid Reactants->SideReaction H2O attack (Avoid!) Intermediate Tetrahedral Intermediate (Zwitterion) Attack->Intermediate Collapse Elimination of Cl- Intermediate->Collapse Deprotonation Deprotonation by Base (NaOH neutralizes HCl) Collapse->Deprotonation -HCl Product Product: N-Phenethylbenzamide Deprotonation->Product

Figure 1: Mechanistic pathway of Schotten-Baumann acylation. Note the competitive hydrolysis pathway which is suppressed by temperature control and biphasic solvent choice.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Physical State
Phenethylamine Nucleophile1.0121.18Liquid, amine odor
Benzoyl Chloride Electrophile1.1140.57Liquid, lachrymator
NaOH (10% aq) Base/Scavenger2.540.00Aqueous Solution
Dichloromethane (DCM) Organic Solvent-84.93Volatile Liquid
Step-by-Step Procedure

Step 1: System Preparation (0 - 5 minutes)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge: Add Phenethylamine (20 mmol, 2.42 g) and DCM (30 mL) .

  • Base Addition: Add 10% NaOH (50 mmol, 20 mL) .

  • Thermal Control: Place the flask in an ice-water bath. Cool the biphasic mixture to 0–5°C with vigorous stirring.

    • Expert Insight: Vigorous stirring is non-negotiable. The reaction occurs at the interface of the aqueous/organic layers. Poor mixing leads to hydrolysis of the benzoyl chloride.

Step 2: Acylation (5 - 35 minutes)

  • Addition: Dilute Benzoyl Chloride (22 mmol, 3.1 g) in 10 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

  • Process Control: Maintain internal temperature <10°C.

    • Expert Insight: Rapid addition generates localized heat spots, accelerating the hydrolysis of benzoyl chloride to benzoic acid.

Step 3: Reaction Completion (35 - 90 minutes)

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for an additional 1 hour.

  • QC Check: Spot on TLC (Solvent: 30% EtOAc/Hexane). The amine spot (low Rf, often streaks) should disappear.

Step 4: Self-Validating Workup (Isolation) The workup is designed to chemically remove impurities based on pKa differences.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash (Removes Amine): Wash the DCM layer with 1M HCl (2 x 15 mL) .

    • Logic: Protonates unreacted phenethylamine, making it water-soluble and removing it from the product.

  • Base Wash (Removes Acid): Wash the DCM layer with Sat. NaHCO₃ (2 x 15 mL) .

    • Logic: Converts benzoic acid (hydrolysis byproduct) into sodium benzoate, which partitions into the aqueous layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude white solid.

Step 5: Purification (Recrystallization) [2]

  • Solvent System: Ethanol/Water (1:1) or Hexane/Ethyl Acetate.

  • Procedure: Dissolve crude solid in minimum hot Ethanol (~70°C). Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then 4°C.

  • Target: White crystalline needles.

  • Validation: Melting Point should be 117–119°C [1][3].

Process Workflow Diagram

Workflow Start Start: Amine + DCM + NaOH Addition Slow Addition of Benzoyl Chloride (Temp < 10°C) Start->Addition Reaction Stir at RT (1 hr) Addition->Reaction Separation Separate Phases (Keep Organic Layer) Reaction->Separation WashAcid Wash 1M HCl (Removes Amine) Separation->WashAcid WashBase Wash NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Crystallize Recrystallize (EtOH/Water) WashBase->Crystallize Final Pure N-Phenethylbenzamide (MP: 117-119°C) Crystallize->Final

Figure 2: Operational workflow for the synthesis and purification of N-phenethylbenzamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Benzoyl ChlorideEnsure temperature is <5°C during addition. Increase stirring speed to maximize phase contact.
Oily Product Residual Solvent or ImpuritiesThe product is a solid (MP ~117°C). If oily, trace DCM remains or excess amine is present. Recrystallize immediately.
Emulsion Formation Density similaritiesAdd brine (saturated NaCl) to the aqueous phase to increase density difference and break the emulsion.
Amine Smell in Product Incomplete Acid WashThe HCl wash step was insufficient. Verify pH of the aqueous wash is <2.

Safety & Handling (SDS Summary)

  • Benzoyl Chloride: Potent lachrymator . Causes severe skin burns and eye damage. Reacts violently with water. Must be handled in a fume hood.

  • Phenethylamine: Corrosive and irritant. Can cause skin sensitization.

  • Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

References

  • Sigma-Aldrich. (n.d.). N-Phenethylbenzamide Product Sheet & Properties. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction Mechanism and Conditions. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76657, N-Phenethylbenzamide. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & The Analytical Challenge

Benzamide derivatives—such as Metoclopramide , Sulpiride , and Tiapride —are a critical class of pharmaceutical compounds primarily acting as dopamine


 receptor antagonists. While pharmacologically effective, they present a distinct challenge for HPLC analysis: Peak Tailing .
The "Benzamide Tailing" Phenomenon

Benzamides typically possess a basic amine group (pKa ~9.0–9.5) and a polar amide moiety. On standard reverse-phase silica columns, the protonated amine interacts strongly with residual silanol groups (


) on the stationary phase. This secondary interaction, often called "silanol sting," results in:
  • Asymmetric, tailing peaks (Symmetry factor > 1.5).

  • Variable retention times.

  • Poor resolution from impurities.

This guide provides a self-validating protocol designed to suppress these interactions, ensuring sharp peaks and high reproducibility.

Part 2: Method Development Logic (The "Why")

To analyze benzamides successfully, we must control the ionization state of both the analyte and the stationary phase. We employ a "Dual-Suppression Strategy" :

  • Low pH (< 3.0): At this pH, silanol groups are protonated (

    
    ), rendering them neutral and preventing ionic interaction with the positively charged benzamide.
    
  • End-Capping: Utilization of heavily end-capped C18 columns to physically shield any remaining silanols.

Decision Tree: Method Optimization

The following workflow illustrates the logical path for selecting the correct mobile phase and column based on initial screening results.

BenzamideMethodDev Start START: Benzamide Analysis Check_pKa Check Analyte pKa (Usually Basic ~9.0) Start->Check_pKa Select_Column Select Column: C18, High Carbon Load, End-Capped (L1) Check_pKa->Select_Column Initial_Run Initial Run: Phosphate Buffer pH 3.0 / ACN Select_Column->Initial_Run Check_Tailing Check Peak Symmetry (As) Initial_Run->Check_Tailing Good_Peak As < 1.5 Proceed to Validation Check_Tailing->Good_Peak Pass Bad_Peak As > 1.5 (Tailing) Check_Tailing->Bad_Peak Fail Fix_1 Add Ion-Pairing Agent (e.g., TEA or HSA) Bad_Peak->Fix_1 Standard Column Fix_2 Switch to Hybrid Silica (High pH Stability) Bad_Peak->Fix_2 Extreme Tailing Re_Run Re-Run Analysis Fix_1->Re_Run Fix_2->Re_Run Re_Run->Check_Tailing

Figure 1: Method Development Decision Tree for basic benzamide compounds. This logic prioritizes pH control before introducing complex additives.

Part 3: Standardized Protocol (Metoclopramide Model)

This protocol is grounded in USP monographs and optimized for modern HPLC systems. It serves as a universal starting point for substituted benzamides.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (USP L1), 250 x 4.6 mm, 5 µmProvides sufficient surface area for retention of polar benzamides.
Mobile Phase A 50 mM Potassium Phosphate Monobasic (pH 3.0)Acidic pH suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than MeOH; sharper peaks.
Isocratic Ratio 80% Buffer : 20% ACNStable baseline; ensures retention factor (

) > 2.0.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 275 nm (or 254 nm)275 nm is specific for the benzamide chromophore; 254 nm is generic.
Temp 30°CImproves mass transfer, reducing band broadening.
Injection Vol 20 µLStandard analytical volume.
Preparation of Reagents

Buffer Preparation (pH 3.0):

  • Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ). Crucial Step: Do not use HCl or 
    
    
    
    as they can corrode stainless steel.
  • Dilute to 1000 mL.

  • Filter through a 0.45 µm nylon membrane.

System Suitability Solution:

  • Prepare a solution containing 0.05 mg/mL of Metoclopramide HCl and 0.05 mg/mL of a related impurity (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) to verify resolution.

Experimental Workflow

ExperimentalWorkflow Step1 1. Equilibrate (30 mins) Flow: 1.0 mL/min Step2 2. Blank Injection (Mobile Phase) Check Baseline Step1->Step2 Step3 3. Std Injection (x5) Calc: %RSD & Tailing Step2->Step3 Step4 4. Sample Injection Bracket with Stds Step3->Step4 Step5 5. Wash Column (60% ACN/Water) Step4->Step5

Figure 2: Standard Analytical Workflow for Routine Analysis.

Part 4: Validation & Performance Data

The following data represents typical performance metrics for this method when applied to Metoclopramide HCl.

System Suitability Limits (USP/ICH Grounded)
ParameterAcceptance CriteriaTypical Result
Tailing Factor (

)
NMT 2.01.1 – 1.3
Theoretical Plates (

)
NLT 2000> 4500
Precision (%RSD) NMT 2.0% (n=5)0.4%
Resolution (

)
> 1.5 (between analyte & impurity)2.8
Linearity & Sensitivity
  • Linear Range: 2.0 – 20.0 µg/mL (

    
    )
    
  • LOD (Limit of Detection): ~0.05 µg/mL

  • LOQ (Limit of Quantitation): ~0.15 µg/mL

Note: Data derived from validation studies referenced in Journal of Applied Pharmaceutical Science [1].

Part 5: Troubleshooting Guide

Issue 1: "Shark Fin" Peaks (Severe Tailing)

  • Cause: Silanol interaction.

  • Solution A: Lower pH of buffer to 2.5.

  • Solution B: Add 0.1% Triethylamine (TEA) to the mobile phase. Warning: TEA degrades silica columns over time; flush thoroughly.

Issue 2: Retention Time Drift

  • Cause: pH fluctuation or temperature instability.

  • Solution: Benzamides are sensitive to pH near their pKa. Ensure buffer capacity is sufficient (use 50mM, not 10mM) and thermostat the column compartment.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.

  • Solution: Ensure the sample is dissolved in the mobile phase. If the sample is dissolved in 100% MeOH and injected into an 80% aqueous mobile phase, precipitation or solvent effects will split the peak.

References

  • Kahali, N., & Khanam, J. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative.[1][2][3] Journal of Applied Pharmaceutical Science, 8(02), 018-026.[1][2][3]

  • United States Pharmacopeia (USP). USP Monograph: Metoclopramide Injection.[4] USP29-NF24.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4168, Metoclopramide.

  • Yasui-Furukori, N., et al. (2003). Direct determination of benzamides in serum by column-switching high-performance liquid chromatography.[5] Analytical Sciences, 19(5), 785-9.[5]

Sources

Application Notes and Protocols for Testing the Antibacterial Activity of Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Standardized Antibacterial Evaluation of Benzamides

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.[1][2] Benzamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial effects.[3][4][5][6] To rigorously evaluate the potential of these molecules, a systematic and standardized approach to testing their antibacterial activity is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for assessing the antibacterial efficacy of benzamide compounds.

These protocols are designed to be self-validating systems, incorporating established methodologies and quality control measures to ensure data integrity and reproducibility. The experimental choices outlined are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for generating reliable and comparable results.[7][8][9][10]

Part 1: Primary Screening - Gauging Initial Antibacterial Potential

The initial phase of screening aims to identify benzamide derivatives with demonstrable antibacterial activity. Two widely accepted methods for this purpose are the broth microdilution and the disk diffusion assays.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various bacterial strains.[1]

Principle: A standardized bacterial inoculum is introduced to a series of two-fold dilutions of the benzamide compound in a liquid growth medium within a 96-well microtiter plate.[11][13] Following incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that inhibits bacterial growth.[11]

Experimental Protocol: Broth Microdilution

  • Preparation of Benzamide Stock Solutions:

    • Dissolve the benzamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[14]

    • Ensure complete dissolution of the compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the benzamide stock solution in the appropriate broth medium.[11][15]

    • The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 16-20 hours.[11][14]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzamide compound at which there is no visible bacterial growth.[11]

Data Presentation: Hypothetical MIC Values for Benzamide Derivatives

Compound IDGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)
BEN-001864
BEN-00216>128
BEN-003432
Positive Control (e.g., Gentamicin)12

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Benzamide_Stock Prepare Benzamide Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Benzamide_Stock->Serial_Dilution Add to plate Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Bacterial_Inoculum->Inoculation Add to plate Serial_Dilution->Inoculation Incubation Incubate Plate (16-20h, 37°C) Inoculation->Incubation Read_MIC Visually Determine MIC Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antibacterial activity.[16][17] It is a cost-effective and straightforward technique for screening a large number of compounds.[18]

Principle: A filter paper disk impregnated with a known concentration of the benzamide compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[16] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[1][16] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Experimental Protocol: Disk Diffusion Assay

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes.[16]

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the MHA plate.

  • Application of Benzamide Disks:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the benzamide solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the disks on the surface of the inoculated agar plate.[16]

    • Gently press the disks to ensure complete contact with the agar.[16]

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Part 2: Secondary Assays - Characterizing the Nature of Antibacterial Action

Once a benzamide derivative has demonstrated initial antibacterial activity, further assays are necessary to characterize its effects as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This assay is a crucial follow-up to the MIC determination to understand if a compound is bactericidal.[19][20]

Principle: Following the determination of the MIC, aliquots from the wells of the microtiter plate that show no visible growth are sub-cultured onto an antibiotic-free solid medium.[19][21] The absence of growth on the subculture indicates that the bacteria were killed by the benzamide compound at that concentration.

Experimental Protocol: MBC Assay

  • Perform MIC Assay:

    • Conduct the broth microdilution assay as previously described.

  • Sub-culturing:

    • From the wells corresponding to the MIC, 2x MIC, and 4x MIC, take a 10 µL aliquot.[19]

    • Spot-plate each aliquot onto a fresh MHA plate.[19]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.[19]

  • MBC Determination:

    • The MBC is the lowest concentration of the benzamide compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[19][20]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides detailed information about the rate and extent of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.[22] This assay helps to further differentiate between bactericidal and bacteriostatic activity and can reveal concentration-dependent or time-dependent killing effects.[12][23]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the benzamide compound in a liquid growth medium.[22] At predefined time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[22]

Experimental Protocol: Time-Kill Kinetics Assay

  • Determine MIC:

    • The MIC of the benzamide compound against the test organism must be determined beforehand.[22]

  • Prepare Bacterial Inoculum:

    • Prepare a mid-logarithmic phase culture of the test bacterium.

  • Exposure to Benzamide:

    • In separate flasks, expose the bacterial inoculum to the benzamide compound at concentrations such as 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Include a growth control (no compound).

  • Sampling:

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[22]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot and plate onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies.[22]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing).[24]

Experimental Workflow: Time-Kill Kinetics Assay

Time_Kill_Kinetics cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum Expose_Bacteria Expose Bacteria to Benzamide Prepare_Inoculum->Expose_Bacteria Prepare_Benzamide Prepare Benzamide Concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Benzamide->Expose_Bacteria Sampling Sample at Time Points (0, 2, 4, 8, 24h) Expose_Bacteria->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Count Incubate and Count Colonies (CFU) Plating->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data

Caption: Workflow for the Time-Kill Kinetics Assay.

Part 3: Investigating the Mechanism of Action (MoA)

Understanding how a benzamide compound exerts its antibacterial effect is a critical step in its development as a potential therapeutic. Macromolecular synthesis assays are a valuable tool for elucidating the mechanism of action.[25][26][27]

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of a test compound on the synthesis of essential macromolecules in bacteria, such as DNA, RNA, protein, and cell wall components.[25][26][27]

Principle: Bacteria are incubated with radiolabeled precursors for specific macromolecules (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).[28][29] The incorporation of these radiolabeled precursors into newly synthesized macromolecules is measured in the presence and absence of the benzamide compound. Inhibition of a specific pathway suggests that the compound targets that particular process.[26][30]

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

  • Bacterial Culture and Radiolabeling:

    • Grow the test bacteria to the mid-logarithmic phase.

    • In separate tubes, incubate the bacteria with the benzamide compound at a concentration that inhibits growth (e.g., 4x MIC).

    • Add the respective radiolabeled precursor to each tube.

    • Include positive controls (known inhibitors for each pathway) and a negative control (no compound).[26][29]

  • Precipitation and Quantification:

    • After a defined incubation period, stop the incorporation of the radiolabeled precursors by adding trichloroacetic acid (TCA).[26][28]

    • Collect the precipitated macromolecules on a filter membrane.

    • Wash the filters to remove unincorporated precursors.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Compare the amount of incorporated radioactivity in the benzamide-treated samples to the untreated control to determine the percentage of inhibition for each macromolecular synthesis pathway.

Signaling Pathway: Major Antibacterial Targets

Antibacterial_Targets cluster_cell Bacterial Cell Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosomes) DNA_Replication DNA Replication (DNA Gyrase) RNA_Synthesis RNA Synthesis (RNA Polymerase) Metabolic_Pathways Metabolic Pathways (e.g., Folate Synthesis) Cell_Membrane Cell Membrane Integrity Benzamide_Compound Benzamide Compound Benzamide_Compound->Cell_Wall Benzamide_Compound->Protein_Synthesis Benzamide_Compound->DNA_Replication Benzamide_Compound->RNA_Synthesis Benzamide_Compound->Metabolic_Pathways Benzamide_Compound->Cell_Membrane

Caption: Potential targets for antibacterial action within a bacterial cell.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antibacterial activity of benzamide derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying and advancing promising new antibacterial agents. This structured approach, from initial screening to mechanism of action studies, is essential for navigating the complexities of antimicrobial drug discovery and development in the fight against infectious diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Source not available. [Link]

  • Antibacterial activity of synthesized benzamide derivatives (4a-4f)... (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Macromolecular Synthesis and Membrane Perturbation Assays for Mechanisms of Action Studies of Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Macromolecular Synthesis Assay. (n.d.). Creative Biolabs. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. [Link]

  • Disk diffusion method. (2004). CORE. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • (PDF) Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. (n.d.). Source not available. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Source not available. [Link]

  • Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. (2009). PubMed. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. (2025). Bio-protocol. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Source not available. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Source not available. [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]

  • A Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. [Link]

  • A Review of Antibacterial Candidates with New Modes of Action. (2024). ACS Infectious Diseases. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Source not available. [Link]

  • Antibacterial investigation of two Benzamide derived compounds against some pathogenic bacteria. (2023). Cihan University-Erbil Repository. [Link]

  • A Review of Antibacterial Candidates with New Modes of Action. (n.d.). PMC. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Source not available. [Link]

  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (2020). Source not available. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (n.d.). Journal of microbiology, biotechnology and food sciences. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Source not available. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Macromolecular synthesis assay in the presence of celecoxib and control... (n.d.). ResearchGate. [Link]

Sources

Application Note: High-Sensitivity Quantification of Benzamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide (CAS 55-21-0) and its derivatives (e.g., metoclopramide, sulpiride, PARP inhibitors) represent a critical structural class in medicinal chemistry. Quantifying these polar, basic compounds in complex biological matrices (plasma, urine, tissue homogenate) presents specific challenges: low retention on standard C18 phases due to hydrophilicity (LogP ~0.64) , susceptibility to matrix effects (phospholipids), and potential isobaric interferences.

This guide moves beyond generic protocols to provide a mechanistically grounded workflow. We prioritize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity, while offering a high-throughput Protein Precipitation (PPT) alternative.

Strategic Method Development: The "Why" Behind the Protocol

Chromatographic Retention Strategy

Benzamide is a small, polar, primary amide. On a traditional C18 column, it often elutes in the void volume, leading to ion suppression.

  • The Solution: Use a Biphenyl or Polar-Embedded C18 stationary phase.

    • Mechanism:[1] Biphenyl phases offer

      
       interactions with the benzene ring of the benzamide, significantly increasing retention and selectivity compared to hydrophobic interaction alone.
      
  • Mobile Phase: Acidic pH is non-negotiable.

    • Chemistry: Benzamide is a weak base. Using 0.1% Formic Acid ensures the amide nitrogen is protonated (

      
      ), facilitating Electrospray Ionization (ESI) in positive mode.
      
Sample Preparation Logic
  • Protein Precipitation (PPT): Fast, but leaves phospholipids that cause matrix effects and column fouling. Suitable only for high-concentration samples (>10 ng/mL).

  • Solid Phase Extraction (MCX): The Gold Standard.

    • Mechanism:[1] Since benzamide is basic, a Mixed-Mode Cation Exchange cartridge retains the analyte via both hydrophobic interactions (benzene ring) and ionic bonding (protonated amine). This allows for an aggressive organic wash (100% Methanol) to remove neutrals/acids before eluting the basic benzamide, yielding an ultra-clean extract.

Visualization: Method Decision Matrix

SamplePrepDecision Start Biological Sample (Plasma/Urine) ConcCheck Expected Concentration? Start->ConcCheck HighConc High (>10 ng/mL) Screening/Tox ConcCheck->HighConc High Abundance LowConc Trace (<1 ng/mL) PK/Bioequivalence ConcCheck->LowConc Low Abundance PPT Protein Precipitation (PPT) Solvent: Acetonitrile (1:3) HighConc->PPT SPE Solid Phase Extraction (SPE) Mode: Mixed-Mode Cation Exchange (MCX) LowConc->SPE MatrixEffect Risk: Matrix Effects (Phospholipids) PPT->MatrixEffect CleanExtract Benefit: High Recovery Zero Matrix Effect SPE->CleanExtract

Figure 1: Decision matrix for selecting sample preparation based on sensitivity requirements.

Detailed Experimental Protocols

Reagents & Materials
  • Analyte: Benzamide (Analytical Grade).

  • Internal Standard (IS): Benzamide-D5 or Procainamide (structural analog).

  • LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

Protocol A: Mixed-Mode Cation Exchange (SPE) - Recommended for PK

Target: < 0.1 ng/mL LLOQ (Lower Limit of Quantification)

  • Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard. Add 200 µL 2% Formic Acid in Water (Critical: Acidifies sample to protonate benzamide). Vortex.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (acidified with 0.1% FA).

  • Loading: Load pre-treated sample (~420 µL) at low vacuum (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Crucial Step: Removes neutral lipids and hydrophobic interferences. Benzamide stays bound via ionic interaction).

  • Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Reconstitution: Evaporate to dryness (

    
     at 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Protocol B: Protein Precipitation (PPT) - High Throughput
  • Aliquot 50 µL Plasma.

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Vortex vigorously for 2 mins.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant. Dilute 1:1 with Water (to match initial mobile phase strength) before injection.

LC-MS/MS Analytical Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatographic Parameters
ParameterSettingRationale
Column Biphenyl or Polar C18 (100 x 2.1 mm)Enhanced retention for polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Injection Vol 2 - 5 µLMinimize solvent shock.
Gradient Table
Time (min)%BEvent
0.05Initial Hold (Focusing)
0.55End Loading
3.590Elution
4.590Wash
4.65Re-equilibration
6.05Stop
Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive (

    
    )
    
  • Source Temp: 500°C (High temp needed for aqueous mobile phases)

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
Benzamide 122.1105.120Quantifier (Loss of

)
Benzamide 122.177.135Qualifier (Phenyl cation)
Benzamide-D5 127.1110.120Internal Standard

Validation Framework (FDA/EMA Compliance)

To ensure this method meets regulatory standards [1], the following validation tier must be executed:

Selectivity & Specificity
  • Test: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Criteria: Interference at retention time of benzamide must be < 20% of the LLOQ response.

Matrix Effect (ME)
  • Protocol: Compare peak area of benzamide spiked into extracted blank matrix vs. benzamide in pure solvent.

  • Calculation:

    
    .
    
  • Acceptance: 85-115%. If ME < 50% (suppression), switch from PPT to SPE Protocol.

Accuracy & Precision
  • Design: 3 runs over 2 days.

  • QC Levels: LLOQ, Low, Mid, High QC.

  • Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Sensitivity or Signal Suppression Check1 Check Matrix Effect (Phospholipids?) Problem->Check1 Check2 Check Retention (RT < 1.0 min?) Problem->Check2 Action1 Switch to MCX SPE (Wash w/ 100% MeOH) Check1->Action1 Yes Action2 Switch to Biphenyl Column or Reduce Initial %B to 2% Check2->Action2 Yes

Figure 2: Troubleshooting logic for common bioanalytical failures.

Common Pitfall: Hydrolysis of derivatives. If quantifying a benzamide-derivative drug (e.g., a prodrug), ensure plasma is handled on ice. Benzamide itself is relatively stable, but ester-linked derivatives may require adding an esterase inhibitor (e.g., PMSF) to the collection tube immediately upon blood draw [2].

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Bohbot, M., Doare, L., & Diquet, B. (1987).[4] Determination of a new benzamide, amisulpride, in human plasma by reversed-phase ion-pair high-performance liquid chromatography.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 416(2), 414-419. (Demonstrates foundational stability and extraction principles for benzamide class).

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE. Journal of Chromatography B, 852, 22-34.

Sources

Gas chromatography methods for benzamide derivative analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Gas Chromatography Methods for the Analysis of Benzamide Derivatives

Authored by: Senior Application Scientist

Abstract

Benzamides represent a critical class of compounds in the pharmaceutical industry, encompassing a wide range of therapeutic agents. The precise and robust quantification of these molecules in various matrices, from active pharmaceutical ingredients (APIs) to complex biological samples, is paramount for drug development, quality control, and pharmacokinetic studies. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical solution, providing high resolution, sensitivity, and specificity.[1] However, the inherent polarity and often limited volatility of benzamide derivatives present unique analytical challenges.[2][3] This guide provides an in-depth exploration of GC-based methods for benzamide analysis, focusing on the causal relationships behind experimental choices, from sample preparation and derivatization to chromatographic separation and detection. We present validated protocols and practical insights to empower researchers, scientists, and drug development professionals in establishing reliable and reproducible analytical workflows.

The Analytical Challenge: Understanding Benzamide Properties

Benzamide and its derivatives are characterized by the presence of a carboxamide group attached to a benzene ring. This functional group, with its active hydrogen on the nitrogen atom, is prone to forming intermolecular hydrogen bonds.[4] These interactions result in several properties that complicate direct GC analysis:

  • Low Volatility: Significant thermal energy is required to move the molecules into the gas phase, often exceeding the thermal stability limits of the compound.[4][5]

  • Poor Thermal Stability: At the high temperatures required for volatilization, many benzamides can degrade within the GC injector or column, leading to inaccurate quantification and the appearance of artifact peaks.[5][6]

  • Adsorption and Peak Tailing: The polar amide group can interact strongly with active sites (e.g., free silanol groups) on the surfaces of the GC inlet liner and column, resulting in poor peak shape (tailing), reduced response, and poor reproducibility.[4][7]

To overcome these obstacles, a tailored analytical strategy is required, focusing on two key areas: sample preparation to isolate the analyte and derivatization to modify its chemical properties for GC compatibility.[4][8]

The Strategic Approach: Derivatization

Derivatization is a cornerstone technique for preparing polar analytes like benzamides for GC analysis.[5][9] It involves a chemical reaction to replace the active hydrogen of the amide group with a non-polar, thermally stable functional group.[4][10] This modification achieves several critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative becomes significantly more volatile, allowing it to transition into the gas phase at lower temperatures.[4]

  • Enhances Thermal Stability: The protective group shields the polar functionality, preventing on-column degradation.[10]

  • Improves Chromatography: The resulting non-polar derivative exhibits reduced interaction with the GC system, leading to sharper, more symmetrical peaks and improved analytical precision.[10]

Common Derivatization Reactions for Benzamides

The most prevalent derivatization strategy for compounds with active hydrogens, including amides, is silylation .[9] This reaction involves the introduction of a trimethylsilyl (TMS) group.

  • Key Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for amides.[5] It is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance reactivity, especially with sterically hindered compounds.[2][5]

  • Reaction: The BSTFA reacts with the active hydrogen on the amide nitrogen to form a stable, volatile TMS derivative. The reaction typically requires heating to proceed to completion.[2][5]

The general workflow for derivatization is a critical part of the overall analytical process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Analyte in Solution (Post-Extraction) Evap Evaporate to Dryness Sample->Evap Nitrogen Stream Residue Dried Residue Evap->Residue AddReagent Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) Residue->AddReagent Heat Heat Mixture (e.g., 70°C for 30 min) AddReagent->Heat Derivative TMS Derivative Formed Heat->Derivative GCMS Inject into GC-MS Derivative->GCMS

Caption: Workflow for silylation derivatization of benzamides.

Comprehensive Analytical Workflow

A robust method for benzamide analysis extends beyond derivatization to encompass the entire process from sample collection to data interpretation. Each step must be carefully optimized to ensure accuracy and reproducibility.

Analytical_Workflow Sample 1. Sample Collection (e.g., Plasma, API) Prep 2. Sample Preparation (SPE or LLE) Sample->Prep Isolate Analyte Deriv 3. Derivatization (e.g., Silylation) Prep->Deriv Enhance Volatility Inject 4. GC-MS Injection Deriv->Inject Introduce Sample Separate 5. Chromatographic Separation Inject->Separate Mobile Phase Transport Detect 6. Mass Spectrometric Detection Separate->Detect Ionization & Fragmentation Analyze 7. Data Analysis & Quantification Detect->Analyze Peak Integration Report 8. Reporting & Validation Analyze->Report Method Validation

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of benzamide and its derivatives. This document synthesizes critical safety information from authoritative sources to ensure the well-being of laboratory personnel and the integrity of research.

Introduction to Benzamide Compounds: A Profile of Utility and Hazard

Benzamide, a derivative of benzoic acid, and its related compounds are pivotal in medicinal chemistry and drug development. Their structural motif is a cornerstone in a wide array of pharmaceuticals, including antiemetics, antipsychotics, and antihypertensives. However, the same chemical properties that make them effective therapeutic agents also necessitate stringent safety protocols in a laboratory setting.

This guide is founded on the principle of "causality in safety," aiming not only to prescribe procedures but to explain the rationale behind them. Understanding the "why" behind each safety measure empowers researchers to make informed decisions and cultivate a robust safety culture.

Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety

Benzamide compounds, while varying in their specific toxicological profiles, share common hazards that must be addressed through a thorough risk assessment. The primary hazards associated with benzamide include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2][3][4]

  • Irritation: Can cause irritation to the eyes, nose, and throat upon exposure.[5][6]

  • Dermal Absorption: Can be absorbed through the skin, contributing to overall exposure.[5][6]

A comprehensive risk assessment should be conducted before any new experimental protocol involving benzamides is initiated. This assessment must consider the specific benzamide derivative, the quantities being used, and the nature of the experimental procedures.

Hierarchy of Controls

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes the most effective measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Benzamide Compounds Elimination Elimination (e.g., Design experiment to avoid using benzamides) Substitution Substitution (e.g., Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with benzamide compounds.

Safe Handling Protocols for Benzamide Compounds

Adherence to meticulous handling procedures is paramount to prevent exposure and ensure a safe laboratory environment.

Engineering Controls: Your First Line of Defense
  • Ventilation: Always handle benzamide compounds, especially in powdered form, within a certified chemical fume hood to minimize inhalation of dust particles.[5][6][7] The fume hood also provides a physical barrier against splashes.[7] For weighing small quantities, a ventilated balance enclosure can be utilized.[7]

  • Automated Transfer: Whenever feasible, use automated or enclosed systems to transfer benzamide from storage containers to process vessels to minimize the risk of exposure.[5]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8] Inspect gloves before use and dispose of them properly after handling.[9]Prevents skin contact and absorption. Benzamides can be absorbed through the skin.[5][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][5][9][10]Protects eyes from dust particles and splashes.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[8]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection In cases of insufficient ventilation or the potential for generating significant dust, a NIOSH-approved respirator should be worn.[5][6][8]Protects against the inhalation of harmful benzamide dust.
General Laboratory Practices
  • Avoid Dust Formation: Handle solid benzamide compounds carefully to avoid generating dust.[1][11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling benzamides, before breaks, and at the end of the workday.[1][2][5][9][10]

  • No Food or Drink: Do not eat, drink, or smoke in areas where benzamide compounds are handled or stored.[5][10][11]

  • Labeling: Ensure all containers of benzamide compounds are clearly labeled with the chemical name and appropriate hazard warnings.[8]

Storage and Incompatibility

Proper storage of benzamide compounds is crucial for maintaining their stability and preventing hazardous reactions.

Storage Conditions
  • Containers: Store in tightly closed containers.[1][5][10][11]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][5][10][11][12]

  • Separation: Store away from incompatible materials and foodstuff containers.[12]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.[1][11]

  • Strong Bases: Benzamides can react with strong bases.[1][11]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][13]
Skin Contact Remove contaminated clothing and wash the affected skin with soap and plenty of water.[1][5][13] If irritation persists, seek medical attention.[13]
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[1][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][9]
Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[5][10]

  • Wear PPE: Don appropriate personal protective equipment before attempting to clean up the spill.[1][11]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][11]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[15]

  • Waste Disposal: All contaminated materials should be disposed of as hazardous waste.[5][8]

Spill_Response_Workflow cluster_spill Benzamide Spill Response Workflow Spill Spill Occurs Assess Assess Situation (Size, Hazards) Spill->Assess Evacuate Evacuate Area Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Absorbents/Berms) PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A stepwise workflow for responding to a benzamide compound spill.

Waste Disposal

All waste containing benzamide compounds, including contaminated labware and PPE, must be treated as hazardous waste.

Waste Disposal Protocol
  • Collection: Collect waste benzamide and contaminated materials in a designated, properly labeled, and sealed waste container.[8]

  • Segregation: Do not mix benzamide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[8][15]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.[8][15]

  • Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials.[8]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Never dispose of benzamide compounds down the drain or in regular trash.[8][12]

Conclusion: A Culture of Safety

The safe handling and storage of benzamide compounds are not merely a set of rules but a mindset that must be integrated into every aspect of laboratory work. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can harness the scientific potential of these valuable compounds while ensuring a safe and healthy work environment.

References

  • New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]

  • New Jersey Department of Health. (1989). Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET BENZAMIDE 98%. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • S D Fine-Chem Ltd. (n.d.). Benzamide Safety Data Sheet. Retrieved from [Link]

  • BASF. (2025). Safety Data Sheet. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Michigan State University Extension. (2012). Chemical spills: Take quick action to avoid injury. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

Sources

Application Note & Protocol: Aqueous Solution Synthesis of N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-phenylethyl)benzamide in an aqueous medium. This protocol offers a greener, safer, and more sustainable alternative to traditional methods that rely on volatile organic solvents.[1][2] The synthesis is based on the principles of the Schotten-Baumann reaction, a robust method for amide formation.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization techniques.

Introduction: The Imperative for Greener Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and materials.[6][7] The synthesis of amides, such as N-(2-phenylethyl)benzamide, has traditionally been conducted in organic solvents. However, the increasing focus on sustainable and environmentally benign chemical processes has driven the exploration of water as a viable reaction medium.[1][2][6] The aqueous synthesis of N-(2-phenylethyl)benzamide not only minimizes the use of hazardous organic solvents but can also simplify product isolation, as the desired amide often precipitates from the reaction mixture.[8]

N-(2-phenylethyl)benzamide itself is a valuable scaffold in medicinal chemistry and organic synthesis.[9][10] Its synthesis via an aqueous route, as detailed herein, exemplifies a practical application of green chemistry principles without compromising reaction efficiency.

The Underlying Chemistry: The Schotten-Baumann Reaction in an Aqueous Environment

The synthesis of N-(2-phenylethyl)benzamide from 2-phenylethylamine and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[3][5][11] This reaction involves the acylation of an amine with an acid chloride. In an aqueous setting, a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-phenylethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable amide product.

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 2-Phenylethylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acid_chloride Benzoyl Chloride (Electrophile) acid_chloride->intermediate amide N-(2-phenylethyl)benzamide intermediate->amide Chloride Elimination hcl HCl intermediate->hcl

Caption: Mechanism of the Schotten-Baumann Reaction.

Safety Precautions: A Prerequisite for Successful Synthesis

Prior to commencing any experimental work, a thorough understanding and implementation of safety measures are paramount. The primary reactants in this synthesis possess significant hazards.

  • Benzoyl Chloride : This substance is corrosive and causes severe skin burns and eye damage.[12][13][14] It is also a lachrymator, toxic if inhaled, and harmful if swallowed or in contact with skin.[12][13][14][15] Benzoyl chloride reacts with water, so controlled addition is critical.[12] All handling must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[12][14]

  • 2-Phenylethylamine : This compound is also corrosive and can cause severe skin burns and eye damage.[16][17] It is toxic if swallowed.[17] Appropriate PPE must be worn, and contact with skin and eyes should be avoided.[16][17]

  • Sodium Hydroxide (or other alkali metal hydroxides) : These are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][14][16]

Experimental Protocol: Aqueous Synthesis of N-(2-phenylethyl)benzamide

This protocol is designed to be a reliable and reproducible method for the synthesis of N-(2-phenylethyl)benzamide in an aqueous solution.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Phenylethylamine≥99%Standard Chemical Supplier---
Benzoyl Chloride≥99%Standard Chemical Supplier---
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Chemical Supplier---
Deionized Water---Laboratory Source---
Hydrochloric Acid (HCl)ConcentratedStandard Chemical SupplierFor pH adjustment (optional)
EthanolReagent GradeStandard Chemical SupplierFor recrystallization
Beakers---Laboratory Glassware Supplier---
Magnetic Stirrer and Stir Bar---Laboratory Equipment Supplier---
Dropping Funnel---Laboratory Glassware Supplier---
Buchner Funnel and Flask---Laboratory Glassware Supplier---
Filter Paper---Laboratory Consumables Supplier---
pH paper or pH meter---Laboratory Equipment Supplier---
Step-by-Step Procedure
  • Preparation of the Amine Solution : In a 250 mL beaker equipped with a magnetic stir bar, dissolve 2.42 g (0.02 mol) of 2-phenylethylamine and 1.6 g (0.04 mol) of sodium hydroxide in 100 mL of deionized water. Stir the mixture until all solids have dissolved.

  • Cooling : Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the reaction.

  • Addition of Benzoyl Chloride : Slowly add 2.81 g (2.34 mL, 0.02 mol) of benzoyl chloride dropwise to the cold, stirred amine solution over a period of 15-20 minutes using a dropping funnel. A white precipitate of N-(2-phenylethyl)benzamide will form immediately.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[8]

  • Isolation of the Product : Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crude product with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and inorganic salts. Check the pH of the filtrate to ensure it is neutral.

  • Drying : Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is obtained.

  • Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry as described above.

Experimental_Workflow A Prepare Amine-Base Solution B Cool to 0-5 °C A->B C Slowly Add Benzoyl Chloride B->C D React at Room Temperature C->D E Isolate Product (Filtration) D->E F Wash with Water E->F G Dry the Product F->G H Recrystallize (Optional) G->H

Caption: Experimental workflow for the synthesis.

Characterization and Analysis

The identity and purity of the synthesized N-(2-phenylethyl)benzamide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result
Melting Point 114-116 °C
Appearance White to off-white solid[9]
¹H NMR Peaks corresponding to the aromatic and aliphatic protons of the N-(2-phenylethyl)benzamide structure.
¹³C NMR Peaks corresponding to the carbon atoms in the N-(2-phenylethyl)benzamide structure.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1630 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of N-(2-phenylethyl)benzamide (225.29 g/mol ).[18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of benzoyl chloride. - Product loss during workup.- Ensure sufficient reaction time. - Maintain a low temperature during the addition of benzoyl chloride. - Use cold water for washing the product.
Oily Product - Presence of impurities. - Incomplete drying.- Recrystallize the product. - Ensure the product is thoroughly dried.
Product is difficult to filter - Very fine particles formed.- Allow the precipitate to digest (stand without stirring) for some time before filtration. - Use a different grade of filter paper.

Conclusion

This application note details a robust and environmentally conscious method for the synthesis of N-(2-phenylethyl)benzamide in an aqueous solution. By leveraging the principles of the Schotten-Baumann reaction in a green solvent, this protocol provides a valuable tool for researchers and professionals in the chemical and pharmaceutical sciences. The procedure is straightforward, scalable, and adheres to the principles of sustainable chemistry.

References

  • Benzoyl chloride - SAFETY DATA SHEET. (2025, September 6).
  • 2-Phenylethylamine MSDS - 807334 - Merck Millipore.
  • Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water - Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 3).
  • 2-Phenylethylamine hydrochloride - Santa Cruz Biotechnology.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Chemwatch GHS SDS in English (European) 48281.
  • Benzoyl Chloride CAS No 98-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet: Benzoyl chloride - Carl ROTH.
  • Schotten–Baumann reaction - Wikipedia.
  • Benzoyl chloride - Hazardous Substance Fact Sheet.
  • Safety Data Sheet: Benzoyl chloride - Carl ROTH.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
  • CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation - MDPI. (2023, July 28).
  • solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace.
  • Reaction Chemistry & Engineering - University of Cambridge.
  • solvent-free synthesis of amide: a novel technique of green chemistry - ResearchGate.
  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents.
  • Benzamide, N-(2-phenylethyl)- - ChemBK. (2024, April 9).
  • N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis - ChemicalBook.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. (2016, November 12).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
  • N-Phenethylbenzamide | CAS 3278-14-6 | SCBT - Santa Cruz Biotechnology.
  • N-[2-(2-phenylethyl)phenyl]benzamide - Stenutz.
  • strategies to reduce impurities in benzamide synthesis - Benchchem.
  • Synthesis of Benzamide - YouTube. (2020, March 20).
  • Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide - Powered by XMB 1.9.11. (2018, November 9).
  • 25 - Supporting Information.

Sources

Technical Guide: 4-Ethyl-N-(2-phenylethyl)benzamide as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the use, synthesis, and application of 4-ethyl-N-(2-phenylethyl)benzamide (also known as N-phenethyl-4-ethylbenzamide). While often utilized as a specific building block in Structure-Activity Relationship (SAR) studies for G-Protein Coupled Receptor (GPCR) ligands (e.g., Dopamine D3 agonists) and as a precursor for isoquinoline alkaloids via cyclization, it serves as a critical model for benzamide-based drug discovery.

Executive Summary & Chemical Identity

4-ethyl-N-(2-phenylethyl)benzamide is a lipophilic amide intermediate used primarily in the synthesis of 1-substituted-3,4-dihydroisoquinolines and as a scaffold in medicinal chemistry libraries targeting dopaminergic and serotonergic receptors. Its structural core—a benzamide linker connecting a 4-ethylphenyl group to a phenethyl moiety—mimics the pharmacophores found in various sulfonylurea antidiabetics (e.g., Glimepiride analogs) and antimicrobials, making it a high-value target for lead optimization.

Property Data
IUPAC Name 4-ethyl-N-(2-phenylethyl)benzamide
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
CAS Number Not widely listed; Analogous to 3278-14-6 (unsubstituted)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Application Precursor for Bischler-Napieralski cyclization; SAR building block

Synthesis Protocol: Acyl Chloride Method

This protocol describes the high-yield synthesis of 4-ethyl-N-(2-phenylethyl)benzamide via the Schotten-Baumann reaction conditions. This method is preferred for its scalability and minimal byproduct formation.

Reaction Scheme

The synthesis involves the nucleophilic attack of 2-phenylethylamine on 4-ethylbenzoyl chloride in the presence of a base to neutralize the generated HCl.

Materials & Reagents
  • Precursor A: 4-Ethylbenzoic acid (converted to acid chloride in situ or purchased as 4-Ethylbenzoyl chloride).

  • Precursor B: 2-Phenylethylamine (Phenethylamine).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
Phase 1: Preparation of Electrophile (If starting from Acid)

If using commercial 4-ethylbenzoyl chloride, skip to Phase 2.

  • Charge a round-bottom flask with 4-ethylbenzoic acid (1.0 eq) and anhydrous DCM.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.

  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux at 40°C for 2–3 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl₂.[1] Re-dissolve the residue in anhydrous DCM.

Phase 2: Amidation (Coupling)
  • Setup: In a separate reactor, dissolve 2-phenylethylamine (1.05 eq) and Triethylamine (1.5 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Slowly add the solution of 4-ethylbenzoyl chloride (from Phase 1) to the amine solution via a dropping funnel over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 7:3). The starting amine spot should disappear.

Phase 3: Work-up & Purification
  • Quench: Wash the reaction mixture sequentially with:

    • 1M HCl (2x) – Removes unreacted amine.

    • Saturated NaHCO₃ (2x) – Removes unreacted acid/acid chloride hydrolysis products.

    • Brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Recrystallization: Purify by recrystallization from Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain white needles.

Downstream Application: Isoquinoline Synthesis

A primary utility of this intermediate is its conversion into 1-(4-ethylphenyl)-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction . This cyclization creates a rigid core often found in antispasmodic and cardiovascular drugs.

Workflow Diagram (DOT)

G cluster_QC Quality Control Points Start 4-Ethylbenzoic Acid Inter1 4-Ethylbenzoyl Chloride Start->Inter1 SOCl2, DMF Product 4-ethyl-N-(2-phenylethyl)benzamide (Target Intermediate) Inter1->Product + Amine, Et3N Amine 2-Phenylethylamine Amine->Product Cyclization Bischler-Napieralski (POCl3, Reflux) Product->Cyclization Dehydration FinalDrug 1-(4-ethylphenyl)-3,4-dihydroisoquinoline (Pharmacophore) Cyclization->FinalDrug Cyclization

Caption: Synthesis pathway from raw materials to the benzamide intermediate and its downstream cyclization to the isoquinoline pharmacophore.

Quality Control & Characterization

To ensure the intermediate is suitable for drug development, it must meet strict purity specifications.

Specification Table
Test Method Acceptance Criteria
Appearance VisualWhite crystalline powder
Purity HPLC (C18, ACN:H₂O Gradient)≥ 98.5%
Water Content Karl Fischer≤ 0.5%
Identification ¹H-NMR (CDCl₃)Confirms Ethyl (q, t), Phenethyl (t, t), and Aromatic protons
Mass Spectrometry LC-MS (ESI+)[M+H]⁺ = 254.15 m/z
Critical Impurities
  • 4-Ethylbenzoic Acid: Result of acid chloride hydrolysis. Detectable by HPLC (Retention time shift).

  • N,N-bis(phenylethyl)-4-ethylbenzamide: Formed if excess amine reacts aggressively. Minimized by slow addition of acid chloride.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • PubChem. N-(2-Ethylphenyl)benzamide and related structures.[3] National Library of Medicine. Available at: [Link]

  • Michaux, C., et al. (2002).Crystal structure and conformation of benzamide derivatives. Acta Crystallographica Section C. (Structural grounding for N-phenethylbenzamides).
  • Google Patents. Tetrahydroisoquinoline compounds and their preparation. Patent CN108239029B. (Cites 4-ethylbenzoyl chloride usage).[1][2][4][5][6] Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Compound: 4-Ethyl-N-(2-phenylethyl)benzamide Chemical Structure: A benzamide core substituted with a 4-ethyl group on the benzoyl ring and an N-phenethyl group. Primary Application: Pharmaceutical intermediate (structural analog in anti-diabetic and anti-arrhythmic SAR studies).

This guide addresses the specific challenges in synthesizing 4-ethyl-N-(2-phenylethyl)benzamide. While amide bond formation is a fundamental reaction, achieving quantitative yields (>95%) with high purity requires strict control over moisture, stoichiometry, and workup pH. This document provides troubleshooting for the two most common synthesis routes: Acyl Chloride Activation (Method A) and Carbodiimide Coupling (Method B).

Troubleshooting Guide & FAQs

Category A: Low Yield & Incomplete Conversion

Q1: I am using the acid chloride method, but my yield is stuck around 60-70%. The LC-MS shows unreacted amine. What is wrong? Diagnosis: This typically indicates hydrolysis of the 4-ethylbenzoyl chloride before it can react with the amine. Root Cause:

  • Moisture Contamination: Acyl chlorides are highly moisture-sensitive. Even trace water in your solvent (DCM, THF) or wet glassware will hydrolyze the reagent back to 4-ethylbenzoic acid.

  • HCl Inhibition: As the reaction proceeds, HCl is generated. If your base (e.g., Triethylamine) is insufficient or wet, the amine forms an unreactive hydrochloride salt. Solution:

  • Reagent Quality: Distill 4-ethylbenzoyl chloride or purchase a fresh bottle. If synthesizing in-situ from thionyl chloride (

    
    ), ensure complete removal of excess 
    
    
    
    via azeotropic distillation with toluene.
  • Solvent Drying: Use anhydrous DCM or THF (water content <50 ppm).

  • Stoichiometry: Increase the acid chloride equivalents to 1.2 eq relative to the amine.

Q2: I see a significant amount of "dimer" or double-acylated impurity. How do I prevent this? Diagnosis: This is rare for secondary amides but can occur if the nitrogen is over-acylated (forming an imide) under forcing conditions or with extremely strong bases (e.g., NaH). Solution:

  • Control Temperature: Perform the addition of the acid chloride at 0°C and warm to room temperature slowly.

  • Switch Base: Use a milder organic base like DIPEA (Diisopropylethylamine) or Triethylamine (TEA) instead of hydrides.

Category B: Purification & Physical State Issues

Q3: The product is oiling out instead of crystallizing. How do I get a solid? Diagnosis: 4-Ethyl-N-(2-phenylethyl)benzamide has a relatively low melting point and lipophilic nature. Impurities (residual solvent, unreacted amine) often depress the melting point, causing "oiling." Solution:

  • Trituration: Dissolve the crude oil in a minimum amount of diethyl ether or hexanes/EtOAc (9:1) and scratch the flask walls while cooling to -20°C.

  • Acid/Base Wash: Ensure strict removal of starting materials. Wash the organic layer with 1M HCl (removes phenethylamine) followed by Sat.

    
      (removes benzoic acid).
    

Q4: My product has a persistent "almond-like" or "fishy" smell. Is it pure? Diagnosis: No.

  • Fishy smell: Residual 2-phenylethylamine .

  • Almond/Acrid smell: Residual 4-ethylbenzoyl chloride or benzoic acid . Solution: The amide itself should be odorless. Re-subject the solid to the Acid/Base wash protocol described above.

Optimized Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for Scale-Up)

Best for: High yield, large scale, cost-efficiency.

Reagents:

  • 4-Ethylbenzoyl chloride (1.2 equiv)

  • 2-Phenylethylamine (1.0 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-phenylethylamine (10 mmol) and

    
     (15 mmol)  in anhydrous DCM (30 mL). Cool to 0°C  in an ice bath.
    
  • Addition: Add 4-ethylbenzoyl chloride (12 mmol) dropwise via syringe or addition funnel over 15 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Add water (10 mL) to hydrolyze excess acid chloride. Stir vigorously for 10 mins.

  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (

      
       mL) 
      
      
      
      Removes unreacted amine.
    • Wash with Sat.

      
        (
      
      
      
      mL)
      
      
      Removes 4-ethylbenzoic acid.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.

Protocol B: EDC/HOBt Coupling (Recommended for Library Synthesis)

Best for: Parallel synthesis, avoiding moisture sensitivity.

Reagents:

  • 4-Ethylbenzoic acid (1.0 equiv)

  • 2-Phenylethylamine (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (2.0 equiv)

  • DMF or DCM

Step-by-Step Workflow:

  • Dissolve 4-ethylbenzoic acid in DMF.

  • Add EDC

    
    HCl  and HOBt . Stir for 30 mins at RT to form the active ester.
    
  • Add 2-phenylethylamine and DIPEA .

  • Stir at RT for 12–16 hours.

  • Dilute with EtOAc and perform the standard Acid/Base workup (as in Protocol A).

Comparative Data Analysis

Table 1: Comparison of Synthesis Methods

FeatureMethod A: Acyl ChlorideMethod B: EDC CouplingMethod C: Schotten-Baumann (Aq)
Typical Yield 90 - 98% 75 - 85%85 - 95%
Reaction Time 2 - 4 Hours12 - 16 Hours1 - 2 Hours
Moisture Sensitivity High (Requires dry solvent)LowNone (Water is solvent)
Atom Economy Moderate (HCl byproduct)Low (Urea byproduct)High
Purification Simple ExtractionColumn often requiredFiltration (if solid precipitates)
Cost LowHigh (Coupling reagents)Very Low

Table 2: Solvent Effects on Yield (Method A)

SolventYieldComments
DCM (Anhydrous) 96% Excellent solubility, easy workup.
THF (Anhydrous) 92%Good, but requires drying.
Toluene 88%Slower reaction rate at 0°C.
Water/DCM (Biphasic) 94%Requires Phase Transfer Catalyst (e.g., TBAB).

Mechanistic Visualization

The following diagram illustrates the optimized Acid Chloride pathway, highlighting the critical impurity removal steps during workup.

AmideSynthesis cluster_inputs Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_workup Purification (Workup) Acid 4-Ethylbenzoic Acid SOCl2 SOCl2 (Thionyl Chloride) Acid->SOCl2 Reflux Amine 2-Phenylethylamine Intermediate Reaction Mixture Amine->Intermediate AcidCl 4-Ethylbenzoyl Chloride SOCl2->AcidCl Byprod1 SO2 (g) + HCl (g) SOCl2->Byprod1 AcidCl->Intermediate Base Triethylamine (Base) Base->Intermediate Scavenge HCl WashAcid 1M HCl Wash Intermediate->WashAcid Crude WashBase Sat. NaHCO3 Wash WashAcid->WashBase Organic Layer WasteAmine Amine Salt (Aq. Waste) WashAcid->WasteAmine Removes XS Amine FinalProduct 4-Ethyl-N-(2-phenylethyl)benzamide (Target >98% Purity) WashBase->FinalProduct Evaporation WasteAcid Benzoate Salt (Aq. Waste) WashBase->WasteAcid Removes XS Acid

Figure 1: Critical Process Flow for High-Purity Amide Synthesis. Note the specific acidic and basic washes designed to target the removal of excess amine and hydrolyzed acid, respectively.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140-177.

Sources

Optimizing reaction conditions for benzoyl chloride and phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Benzoyl Chloride and Phenethylamine Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of N-phenethylbenzamide via the nucleophilic acyl substitution of phenethylamine with benzoyl chloride. While this is a classic Schotten-Baumann type transformation, achieving pharmaceutical-grade purity (>98%) and high yields (>95%) requires precise control over stoichiometry, temperature, and pH.

This guide provides two optimized workflows:

  • Method A (Anhydrous): Preferred for medicinal chemistry/library synthesis (high purity, easy workup).

  • Method B (Biphasic Schotten-Baumann): Preferred for large-scale/green chemistry (cost-effective).

Part 1: Reaction Mechanism & Logic

Before optimizing, we must visualize the kinetic pathway to understand where yield loss occurs.

Figure 1: Mechanistic Pathway & Failure Points

ReactionMechanism Start Reactants (Phenethylamine + PhCOCl) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack (Fast) Side1 Side Product A: Benzoic Acid (Hydrolysis) Start->Side1 H2O Attack (Wet Solvent) Side2 Side Product B: Amine Salt (Protonation) Start->Side2 No Base (HCl Trapping) Product N-Phenethylbenzamide (Target) Tetra->Product Elimination of Cl-

Caption: Mechanistic flow showing the primary pathway vs. competitive hydrolysis (red dashed) and protonation risks.

Part 2: Optimized Protocols
Method A: The "Discovery" Protocol (Anhydrous)

Best for: Small scale (mg to g), moisture-sensitive analogs, automated synthesis.

Reagents:

  • Phenethylamine (1.0 equiv)[1]

  • Benzoyl Chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under nitrogen/argon.

  • Solvation: Dissolve Phenethylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Controls exotherm and suppresses di-acylation.

  • Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 15-30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench & Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat. NaHCO₃ (removes benzoic acid byproduct).[2][3]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: The "Scale-Up" Protocol (Schotten-Baumann)

Best for: Multi-gram scale, cost reduction, avoiding organic bases.

Reagents:

  • Phenethylamine (1.0 equiv)[1]

  • Benzoyl Chloride (1.2 equiv)

  • Base: 10% NaOH (aq) (2.5 equiv)

  • Solvent: DCM or Toluene (optional, can be done in water only)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve Phenethylamine in DCM. Add 10% NaOH solution.

  • Cooling: Cool mixture to <10°C.

  • Addition: Vigorously stir (high RPM is critical for biphasic transfer). Add Benzoyl Chloride dropwise.[2][3]

  • Reaction: Stir at RT for 4 hours.

  • Workup: Separate layers. Wash organic layer with water and brine.

Part 3: Comparative Optimization Data

Use this table to select conditions based on your specific constraints.

VariableCondition A (Anhydrous)Condition B (Schotten-Baumann)Impact on Outcome
Base TEA / DIPEANaOH / KOHOrganic bases prevent emulsions but are harder to remove if non-volatile. NaOH is cheap but requires efficient phase transfer.
Solvent DCM / THFWater / TolueneDCM solubilizes the product well. Water is green but risks hydrolysis if addition is too slow.
Temp 0°C → RT0°C → RTMandatory 0°C start. Higher temps increase hydrolysis rate significantly [1].
Stoichiometry 1.1 eq PhCOCl1.2 - 1.5 eq PhCOClAqueous conditions require excess acid chloride to account for competitive hydrolysis [2].
Part 4: Troubleshooting & FAQs

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Impurity Impurity Present Type->Impurity CheckpH Check Aqueous pH (Is it acidic?) LowYield->CheckpH WhiteSolid White Solid Precipitate? Impurity->WhiteSolid AddBase Solution: Amine is protonated. Add more base (>2 eq). CheckpH->AddBase Yes CheckWater Check Solvents (Is PhCOCl hydrolyzing?) CheckpH->CheckWater No DrySolv Solution: Use Anhydrous DCM or Increase PhCOCl eq. CheckWater->DrySolv Benzoic Solution: Benzoic Acid. Wash with 1M NaOH/NaHCO3. WhiteSolid->Benzoic Yes Oil Oily/Sticky Product? WhiteSolid->Oil No Recryst Solution: Recrystallize from EtOH/Water. Oil->Recryst

Caption: Diagnostic logic for resolving yield and purity failures.

Q1: My yield is consistently low (<50%). What is happening?

Diagnosis: This is typically due to amine protonation . Explanation: The reaction produces HCl.[4] If you use only 1 equivalent of base, the HCl protonates the remaining phenethylamine, rendering it non-nucleophilic (ammonium salt) [3]. Fix: Ensure you use at least 1.5 to 2.0 equivalents of base (TEA/DIPEA) or excess NaOH. The reaction medium must remain basic (pH > 9) throughout.

Q2: I see a white solid in my crude product that isn't the amide.

Diagnosis: This is Benzoic Acid . Explanation: Benzoyl chloride is moisture sensitive. If your solvents were wet or the bottle was old, it hydrolyzed to benzoic acid before reacting with the amine [4]. Fix:

  • Prevention: Distill benzoyl chloride if it looks gummy or use a fresh bottle. Use anhydrous solvents.[2]

  • Rescue: Dissolve crude in DCM and wash vigorously with 10% NaHCO₃ or 1M NaOH . The benzoic acid will deprotonate to sodium benzoate (water-soluble) and wash away.[2]

Q3: The reaction mixture turned into a thick emulsion during workup.

Diagnosis: Common in Schotten-Baumann protocols using NaOH. Fix:

  • Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

  • For future runs, switch to the Method A (DCM/TEA) protocol, which rarely emulsifies.

Q4: Can I use Pyridine as both solvent and base?

Answer: Yes, but with caveats. Insight: Pyridine is an excellent acyl transfer catalyst (forming the N-acylpyridinium intermediate). However, it is difficult to remove completely by rotary evaporation due to its boiling point (115°C) and smell. Recommendation: If using pyridine, perform a CuSO₄ (aq) wash during workup. The copper complexes with pyridine (turning blue), pulling it into the aqueous phase.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[2] Benzamide Synthesis Technical Support Center: Troubleshooting Guide.

  • Organic Chemistry Portal. (2025). Schotten-Baumann Reaction Conditions.

Sources

Technical Support Center: Resolving Poor Solubility of N-phenethylbenzamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenethylbenzamides are a class of compounds with significant interest in medicinal chemistry and drug discovery. However, their promising biological activities are often hampered by a critical challenge: poor solubility in aqueous buffers. This technical guide, designed by application scientists, provides a comprehensive resource to understand and overcome the solubility issues associated with these molecules. We will delve into the underlying reasons for their low solubility and offer a range of practical, field-proven strategies to enhance it, ensuring the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are N-phenethylbenzamides generally poorly soluble in water?

N-phenethylbenzamides possess a molecular structure that contributes to their low aqueous solubility.[1] Key factors include:

  • Hydrophobic Aromatic Rings: The presence of two aromatic rings (a benzamide and a phenethyl group) creates a large, non-polar surface area that repels water molecules.[1][2] The hydrocarbon portion of the molecule is hydrophobic and retards the formation of hydrogen bonds with water.[2]

  • Amide Group: While the amide group can participate in hydrogen bonding, its contribution to overall solubility is often outweighed by the large hydrophobic regions of the molecule.[3][4][5] The solubility of amides decreases as the number of carbon atoms increases because the molecule becomes less polar.[5][6]

  • Crystalline Structure: In their solid state, N-phenethylbenzamides can form strong crystal lattices. The energy required to break these interactions and allow the molecules to be solvated by water can be substantial.[7][8]

Q2: What is the first step I should take when I encounter solubility issues?

Before attempting more complex solubilization methods, it is crucial to start with the basics:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are working with a high-purity compound.

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can enhance the dissolution rate.[7][9][10][11][12] Simple methods like grinding with a mortar and pestle can be effective.[9]

  • Initial Solvent Test: Dissolve a small amount of your N-phenethylbenzamide in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol before diluting it into your aqueous buffer.[13]

Q3: Can adjusting the pH of my buffer improve solubility?

For ionizable compounds, pH adjustment is a powerful and straightforward technique to enhance solubility.[14][15][16] However, amides are generally considered neutral compounds and are less affected by pH changes compared to acidic or basic molecules.[3] While significant pH shifts are unlikely to dramatically increase the solubility of N-phenethylbenzamides, it's a factor that can be explored, especially if there are other ionizable functional groups present in a specific analog.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This section provides a systematic approach to resolving solubility problems with N-phenethylbenzamides, progressing from simple to more advanced techniques.

Problem 1: My N-phenethylbenzamide does not dissolve in the aqueous buffer, even with sonication and heating.

Cause: The compound's intrinsic aqueous solubility is extremely low, and the energy input from sonication and gentle heating is insufficient to overcome the crystal lattice energy and hydrophobic effects.

Solution Workflow:

Caption: Initial Co-Solvent Troubleshooting Workflow.

Detailed Protocol: Co-Solvent System

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[9][17][18][19]

  • Select an Appropriate Co-solvent:

    • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.

    • Ethanol: A less toxic option suitable for many biological assays.

    • Propylene Glycol (PG) & Polyethylene Glycol (PEG): Often used in pharmaceutical formulations.[20][21]

  • Prepare a Concentrated Stock Solution:

    • Dissolve the N-phenethylbenzamide in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Gentle warming or sonication may be necessary.

  • Dilute into Aqueous Buffer:

    • While vigorously stirring or vortexing the aqueous buffer, add the concentrated stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

Data Presentation: Common Co-Solvents and Their Properties

Co-solventPolarityNotes
DMSOHighCan be toxic to some cells at higher concentrations.
EthanolMediumGenerally well-tolerated in biological systems at low concentrations.
PEG 400MediumA non-toxic polymer, often used in drug delivery.[20][21]
Propylene GlycolMediumAnother common excipient in pharmaceutical formulations.
Problem 2: My compound precipitates out of solution when I dilute the organic stock solution into my aqueous buffer.

Cause: This indicates that while the compound is soluble in the organic solvent, the final concentration of the co-solvent in the aqueous buffer is too low to maintain its solubility. The compound is "crashing out" of solution.

Solution Workflow:

Caption: Troubleshooting Precipitation Issues.

Advanced Solubilization Techniques

If co-solvents alone are insufficient, more advanced formulation strategies are necessary.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[22][23] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous phase.[9][22][23]

Experimental Protocol: Using Surfactants

  • Choose a Surfactant:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[9]

    • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, often used in biochemical applications.[24] Note: SDS can denature proteins.

    • Cremophor® EL: A non-ionic surfactant used for solubilizing hydrophobic drugs.[24]

  • Prepare the Surfactant Solution:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the N-phenethylbenzamide:

    • You can either add the solid compound directly to the surfactant-containing buffer and allow it to equilibrate (with stirring/sonication) or add a concentrated organic stock solution of your compound to the surfactant solution.

G cluster_micelle Micelle A Hydrophobic Core B Hydrophilic Shell D Aqueous Buffer B->D Dispersion C N-phenethylbenzamide C->A Encapsulation

Caption: Micellar Solubilization of N-phenethylbenzamides.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27][] They can form inclusion complexes with poorly soluble molecules, like N-phenethylbenzamides, by encapsulating the hydrophobic part of the guest molecule within their cavity.[25][26][27][] This complex is then readily soluble in aqueous solutions.[25][26][27][]

Experimental Protocol: Using Cyclodextrins

  • Select a Cyclodextrin:

    • β-Cyclodextrin (β-CD): A commonly used natural cyclodextrin.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than the parent β-CD.[26]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high solubility.[26]

  • Prepare the Cyclodextrin Solution:

    • Dissolve the cyclodextrin in your aqueous buffer.

  • Form the Inclusion Complex:

    • Add the N-phenethylbenzamide (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir the mixture for several hours to overnight to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

G cluster_complex Inclusion Complex Formation A Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) C Soluble Inclusion Complex A->C B N-phenethylbenzamide (Guest) (Hydrophobic) B->C D Aqueous Buffer C->D Dissolves

Caption: Cyclodextrin Inclusion Complex Formation.

Data Presentation: Comparison of Advanced Solubilization Methods

MethodMechanismAdvantagesConsiderations
Surfactants Micellar EncapsulationEffective at low concentrations (above CMC).Can interfere with some biological assays; potential for cytotoxicity.
Cyclodextrins Inclusion ComplexationGenerally low toxicity; can improve compound stability.[25]Can be more expensive; may require longer incubation times to form the complex.

Conclusion

The poor aqueous solubility of N-phenethylbenzamides is a significant but surmountable obstacle in their experimental evaluation. By systematically applying the troubleshooting strategies outlined in this guide—from fundamental techniques like co-solvency to advanced methods involving surfactants and cyclodextrins—researchers can successfully prepare homogenous, stable solutions for their experiments. Understanding the underlying principles of these methods empowers scientists to make informed decisions, leading to more reliable and reproducible data in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Solubility of Things. (n.d.). The Role of Surfactants in Surface Chemistry.
  • (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • University of Alberta. (2005, July 8). Micellar solubilization of drugs.
  • CymitQuimica. (n.d.). CAS 3278-14-6: N-(2-phenylethyl)benzamide.
  • Vedantu. (2024, June 27). Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE.
  • Wikipedia. (n.d.). Amide.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06, 199-204.
  • PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • Benchchem. (n.d.). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
  • (n.d.). Solubility Enhancement Technologies and Research Emerged.
  • PubMed. (2005, April 26). Aqueous and cosolvent solubility data for drug-like organic compounds.

Sources

Technical Support Guide: Minimizing Degradation of 4-ethyl-N-(2-phenylethyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethyl-N-(2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. As a secondary aromatic amide, 4-ethyl-N-(2-phenylethyl)benzamide possesses specific structural features—namely the amide linkage flanked by two aromatic systems—that dictate its stability profile. Understanding its potential degradation pathways is paramount for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the handling and storage of 4-ethyl-N-(2-phenylethyl)benzamide.

Q1: What are the primary chemical liabilities of 4-ethyl-N-(2-phenylethyl)benzamide in solution? A1: The molecule's principal points of instability are the amide bond and the aromatic rings. The main degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is significantly accelerated under acidic or basic conditions, yielding 4-ethylbenzoic acid and 2-phenylethylamine.[1][2]

  • Photodegradation: Aromatic amides are susceptible to degradation upon exposure to light, particularly in the UV spectrum.[3][4] This can lead to complex reactions, including bond cleavage and rearrangements.

  • Oxidation: The amide nitrogen and benzylic protons can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents, often resulting in colored byproducts.[5][6]

Q2: My solution of 4-ethyl-N-(2-phenylethyl)benzamide has developed a yellow tint. What is the likely cause? A2: A yellow discoloration is a common indicator of degradation, typically from oxidation or photodegradation.[6] Oxidative processes can form chromophoric species. We recommend preparing a fresh solution and rigorously protecting it from light and oxygen.

Q3: What is the recommended solvent for preparing a high-concentration stock solution? A3: Due to its limited aqueous solubility, a polar aprotic solvent is recommended for the primary stock solution.[7] Dimethyl sulfoxide (DMSO) or absolute ethanol are excellent choices. These solvents are less reactive towards the amide bond than protic solvents like water or methanol.

Q4: How should I store my stock and working solutions? A4: For maximum stability, solutions should be stored under the following conditions:

  • Temperature: At or below -20°C. For long-term storage (>1 month), -80°C is preferable.

  • Light: In amber glass vials to protect from light.[5]

  • Atmosphere: For ultimate protection, overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q5: How can I quickly verify if my compound has degraded? A5: The most reliable method is High-Performance Liquid Chromatography (HPLC).[8] A simple isocratic or gradient HPLC run can resolve the parent compound from its more polar degradation products. Comparing the chromatogram of an aged solution to that of a freshly prepared standard will reveal any significant degradation.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions based on an understanding of the compound's chemistry.

Problem Encountered Probable Scientific Cause Recommended Solution & Validation Step
Poor Reproducibility in Biological Assays The compound is likely degrading after dilution into aqueous assay buffer (e.g., PBS). The rate of hydrolysis is highly pH-dependent.[2][9]Solution: Prepare dilutions immediately before use. Minimize the time the compound spends in aqueous buffer. Validation: Perform a time-course stability study. Dilute the compound in your exact assay buffer, incubate under assay conditions (e.g., 37°C), and analyze aliquots by HPLC at T=0, 1, 2, 4, and 8 hours to quantify the rate of degradation.
Appearance of New Peaks in HPLC Analysis New peaks, typically eluting earlier than the parent compound, indicate the formation of more polar degradation products (e.g., 4-ethylbenzoic acid from hydrolysis).Solution: Review storage conditions of the stock solution (light, temperature, headspace). Ensure the HPLC mobile phase is not overly acidic or basic. Validation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the new peaks and confirm if they correspond to expected degradants like the hydrolysis or oxidation products.
Gradual Decrease in Stock Solution Concentration This can result from slow degradation over time, even under recommended storage conditions, or physical adsorption of the compound onto the container walls.Solution: Always re-quantify the concentration of older stock solutions via HPLC or UV-Vis spectroscopy against a freshly prepared standard before use. Use polypropylene or silanized glass vials to minimize adsorption. Validation: Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Section 3: Key Degradation Pathways & Mechanisms

A fundamental understanding of the degradation mechanisms is essential for designing robust experimental protocols.

3.1 Amide Hydrolysis

The central amide bond is the most common site of degradation. This reaction is catalyzed by both acid and base.[1][10]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[9][11]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-limiting step.[1][10]

The general hydrolysis reaction is depicted below.

G cluster_main Amide Hydrolysis of 4-ethyl-N-(2-phenylethyl)benzamide cluster_catalysts Catalysts Parent 4-ethyl-N-(2-phenylethyl)benzamide Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O Product1 4-ethylbenzoic acid Intermediate->Product1 C-N Bond Cleavage Product2 2-phenylethylamine Intermediate->Product2 C-N Bond Cleavage Acid H⁺ (Acid) Acid->Parent Protonates Carbonyl (Increases Reactivity) Base OH⁻ (Base) Base->Parent Direct Nucleophilic Attack

Caption: Primary Hydrolysis Pathway.

3.2 Photodegradation

Aromatic compounds can absorb UV light, promoting electrons to an excited state. This excess energy can drive chemical reactions. For aromatic amides, two potential pathways are:

  • Homolytic Cleavage: The amide C-N bond can break, forming radical species that can subsequently react with solvents or oxygen.[4]

  • Photo-Fries Rearrangement: A rearrangement reaction that can occur in aromatic amides, leading to aminobenzophenone-type structures.[4][12]

Protecting solutions from light, especially high-energy UV light, is the most effective preventative measure.

Section 4: Validated Experimental Protocols

These protocols provide a framework for investigating the stability of your compound and ensuring proper handling.

Protocol 1: Preparation and Long-Term Storage of Stock Solutions

This protocol is designed to create a stable, high-concentration stock for long-term use.

  • Solvent Selection: Use high-purity, anhydrous DMSO or 200-proof ethanol.

  • Weighing: Accurately weigh the 4-ethyl-N-(2-phenylethyl)benzamide solid using an analytical balance.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration (e.g., 10 or 20 mM). Use gentle vortexing or sonication in a room temperature water bath to facilitate dissolution.

  • Inert Gas Purge (Optional but Recommended): Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in amber glass vials with PTFE-lined caps. Store immediately at -20°C or -80°C.

  • Documentation: Label all vials clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Forced Degradation Study (Stress Testing)

This workflow, based on ICH guidelines, is the definitive way to understand your molecule's stability profile and is crucial for developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation.[13][15]

G cluster_stress Stress Conditions (ICH Q1A(R2)) start Stock Solution of 4-ethyl-N-(2-phenylethyl)benzamide in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose Aliquots ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Expose Aliquots therm Thermal (e.g., 80°C in solution) start->therm Expose Aliquots photo Photolytic (UV/Vis Light Exposure) start->photo Expose Aliquots analysis Analysis by Stability-Indicating HPLC Method acid->analysis Neutralize & Dilute base->analysis Neutralize & Dilute ox->analysis Neutralize & Dilute therm->analysis Neutralize & Dilute photo->analysis Neutralize & Dilute result Identification of Degradation Products & Elucidation of Pathways analysis->result

Caption: Forced Degradation Experimental Workflow.

Detailed Stress Conditions:

Stress Condition Typical Reagents & Conditions Target Degradation Pathway Neutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours[6]Amide bond cleavageStoichiometric amount of 0.1 M NaOH
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours[6]Amide bond cleavageStoichiometric amount of 0.1 M HCl
Oxidation 3% H₂O₂ at room temperature for 24 hours[6]Oxidation of N-H, benzylic C-HQuench with a dilute sodium bisulfite solution if needed.
Thermal Solution heated to 80°C for 48 hours[15]All thermally labile pathwaysCool to room temperature.
Photolytic Expose solution to a calibrated light source providing UV and visible output (e.g., 1.2 million lux hours)[15]Photochemical reactionsNone required.
Section 5: Summary of Handling and Storage Recommendations

For optimal stability of 4-ethyl-N-(2-phenylethyl)benzamide in solution, adhere to the following guidelines.

Parameter Recommendation Scientific Rationale
Primary Solvent Anhydrous DMSO or EthanolAprotic solvents do not participate in hydrolysis.[16]
Aqueous Buffer pH Near neutral (pH 6-8)Minimizes both acid and base-catalyzed hydrolysis rates.[2]
Temperature Storage: ≤ -20°C Handling: Room Temp (minimize time)Reduces the kinetic rate of all degradation reactions.[17]
Light Exposure Store and handle in darkness or in amber vials.Prevents high-energy light from initiating photodegradation.[3][4]
Atmosphere Store under inert gas (Argon or Nitrogen).Displaces oxygen to prevent oxidative degradation.[5]
Container Type 1 borosilicate amber glass or polypropylene.Chemically inert and protects from light.

By implementing these protocols and understanding the chemical principles behind them, researchers can significantly minimize the degradation of 4-ethyl-N-(2-phenylethyl)benzamide, ensuring the accuracy and validity of their scientific findings.

References
  • International Council for Harmonisation. (2023). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1978). Photodegradation of aramids. II. Irradiation in air. Journal of Polymer Science: Polymer Chemistry Edition, 16(9), 2365-2376. [Link]

  • Morgan, K. M., & Kopp, D. A. (1998). Solvent effects on the stability of simple secondary amides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1639-1642. [Link]

  • Brown, R. S., & Bennet, A. J. (1997). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 119(49), 11538-11547. [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2343. [Link]

  • ResearchGate. (2025, August 6). The Photolyses of Fully Aromatic Amides. [Link]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?[Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

Sources

Overcoming challenges in the scale-up of benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Overcoming Exotherms, Hydrolysis, and "Oiling Out" in Benzamide Manufacturing

Introduction: The Bench-to-Pilot Gap

Welcome to the technical support hub for benzamide synthesis. If you are reading this, you are likely transitioning from milligram-scale medicinal chemistry (where yield and speed are paramount) to gram- or kilogram-scale process chemistry (where safety, cost, and purity dominate).

Benzamide formation is deceptively simple. However, upon scale-up, three primary failure modes emerge:

  • Thermal Runaway: The reaction of acid chlorides with amines is highly exothermic.

  • Hydrolysis: Competitive reaction with water reduces yield in biphasic systems.

  • Oiling Out: The product refuses to crystallize, separating as an impurity-trapping oil.[1]

This guide addresses these specific bottlenecks using field-proven protocols and mechanistic insights.

Module 1: Reaction Engineering & Safety

Q: I am seeing a rapid temperature spike and lower yields upon scaling up my Schotten-Baumann reaction. What is happening?

A: You are likely experiencing a mixing-limited exotherm . At the bench scale, heat dissipation is rapid due to the high surface-area-to-volume ratio of small flasks. At scale, this ratio drops, and the heat generated by the amine acylation ($ \Delta H \approx -120 \text{ kJ/mol} $) accumulates faster than it can be removed.

Furthermore, if mixing is inefficient, local "hot spots" form where the local pH drops (due to HCl generation), protonating the amine and stalling the reaction, or accelerating the hydrolysis of the acid chloride by the aqueous base [1].

Corrective Protocol: The "Controlled Dosing" Schotten-Baumann

Do not dump reagents. Use this biphasic protocol to lock the temperature and pH.

  • Dissolution: Dissolve the amine in an organic solvent (DCM or Toluene).

  • The Heat Sink: Add the aqueous base (NaOH or

    
    ) and cool the biphasic mixture to <5°C.
    
  • Controlled Addition: Add the benzoyl chloride slowly (via addition funnel or dosing pump).

    • Critical Parameter: Rate of addition must be controlled by the internal temperature, never exceeding 10°C .

  • Turbulence: High-shear stirring is mandatory to maximize the interfacial surface area, ensuring the amine reacts faster than the hydroxide hydrolyzes the acid chloride.

Workflow Visualization: Robust Schotten-Baumann Protocol

SchottenBaumann Start Start: Amine + Solvent BaseAdd Add Aq. Base (NaOH) Cool to < 5°C Start->BaseAdd Dosing Begin Acid Chloride Dosing (Rate limiting step) BaseAdd->Dosing TempCheck Internal Temp > 10°C? Dosing->TempCheck Pause STOP Addition Increase Stirring/Cooling TempCheck->Pause Yes Continue Continue Addition TempCheck->Continue No Pause->TempCheck Cool down PostStir Post-Addition Stir (Ambient Temp, 1-2 h) Continue->PostStir Addition Complete Workup Phase Separation (Product in Organic Layer) PostStir->Workup

Figure 1: Logic flow for controlling exotherms in biphasic amidation. Note the critical feedback loop at the temperature check.

Module 2: Reagent Selection & Atom Economy

Q: My raw material costs are too high using HATU/EDC. What are the scalable alternatives?

A: Peptide coupling agents (HATU, EDC, PyBOP) are excellent for complex substrates but are economically ruinous and atom-inefficient for simple benzamides at scale. They generate large molecular weight by-products (urea derivatives) that complicate purification.

Recommendation:

  • For Robust Substrates: Switch to Acid Chlorides (generated in situ via Thionyl Chloride) or Mixed Anhydrides (via Ethyl Chloroformate/NMM).

  • For Green Chemistry: Use Boric Acid Catalysis for direct amidation if your substrate allows (requires high boiling solvent like toluene/xylene and water removal) [2].

Data: Reagent Efficiency Comparison
MethodAtom EconomyCost/kgScalability RiskBest Use Case
HATU/EDC Poor (<40%)HighHigh (Allergens, Cost)Late-stage medicinal chemistry; complex chiral centers.
Acid Chloride (

)
High (>70%)LowMedium (Corrosive gas, moisture sensitive)Standard commodity benzamides.
Mixed Anhydride (IBCF)MediumMediumLow (CO2 evolution)Sensitive substrates where HCl gas is detrimental.
Boric Acid Cat. Excellent (>90%) Very Low Medium (High Temp req.)"Green" process; unreactive amines may fail.

Module 3: Purification & "Oiling Out"

Q: My product separates as a sticky oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of your solvated product is lower than the temperature at which it saturates the solution.[2] This is common with benzamides due to their ability to form supersaturated solutions easily.

The Fix: The "Cloud Point" Protocol You cannot force crystallization from an oil; the oil traps impurities. You must redissolve and approach the metastable zone slowly.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of "good" solvent like Ethanol if needed).

  • Seed at Cloud Point: Cool slowly. The moment you see a faint haze (the cloud point), add pure seed crystals of the product.

    • Why? The seed provides a nucleation surface, energetically favoring the crystal lattice over the amorphous oil [3].

  • Controlled Cooling: Do not plunge into ice. Cool at 5°C/hour. Rapid cooling promotes oiling.[1]

Decision Tree: Solving Crystallization Failures

Crystallization Issue Problem: Product Oils Out CheckSolvent Check Solvent System Issue->CheckSolvent TooPolar Too much 'Good' Solvent? (Product too soluble) CheckSolvent->TooPolar High Solubility TooNonPolar Too much Anti-Solvent? (Crashing out fast) CheckSolvent->TooNonPolar Low Solubility Action1 Evaporate partial solvent TooPolar->Action1 Action2 Add Good Solvent dropwise until clear at reflux TooNonPolar->Action2 SeedStep Cool to Cloud Point & ADD SEED Action1->SeedStep Action2->SeedStep Cooling Slow Cool (5°C/hr) SeedStep->Cooling Result Crystalline Solid Cooling->Result

Figure 2: Troubleshooting logic for converting an oiled-out product into a crystalline solid.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[3] Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.[4] The Journal of Organic Chemistry, 77(19), 8386–8400. Link

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383. Link

Sources

Optimizing fragmentation parameters for MS/MS analysis of benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the optimization of MS/MS parameters for benzamide analysis. It is designed to move beyond basic operation into the mechanics of ion behavior, providing actionable solutions for high-sensitivity quantitation and structural elucidation.

Topic: Fragmentation Parameter Optimization & Troubleshooting for Benzamide Derivatives Applicable Instrumentation: Triple Quadrupole (QqQ), Q-TOF, Orbitrap Primary Ionization Mode: ESI (+)

Core Optimization Workflow

The following workflow outlines the logical progression for tuning a benzamide method. Do not skip the "Pre-Acquisition" phase; 80% of sensitivity issues originate here, not in the collision cell.

BenzamideOptimization Start Start: Neat Standard Infusion Source 1. Source Optimization (Cone Voltage/Declustering Potential) Start->Source 1-10 µg/mL Precursor 2. Precursor Isolation (Q1 Resolution check) Source->Precursor Maximize [M+H]+ Breakdown 3. Energy Breakdown Curve (Ramp CE 10-60 eV) Precursor->Breakdown Isolate Parent Selection 4. Transition Selection (Quantifier vs. Qualifier) Breakdown->Selection Analyze Product Intensity Selection->Breakdown If Crosstalk/Interference Final Final Method Parameters Selection->Final Verify S/N

Figure 1: Step-wise optimization logic. Note the feedback loop at Step 4; benzamides are prone to isobaric interference, often requiring a return to the breakdown curve to select a more specific, albeit less intense, transition.

Technical Deep Dive: Benzamide Fragmentation Mechanics

To troubleshoot effectively, you must understand how the molecule breaks. Benzamides (


) typically follow a predictable dissociation pathway dominated by inductive cleavage and ortho-effects.
The "Benzoyl" Signature

The most critical event is the cleavage of the amide bond.

  • Primary Pathway: Protonation occurs at the amide oxygen or nitrogen.

  • Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks.

  • Result: Formation of a stable Benzoyl Cation (acylium ion) and a neutral amine.

For a generic benzamide, this results in the characteristic


 105  ion (or substituted equivalent).[1] Further fragmentation leads to the Phenyl Cation (

77)
via loss of CO (28 Da).[1]

BenzamideFrag Parent Protonated Benzamide [M+H]+ TS Inductive Cleavage (Amide Bond) Parent->TS + CE Benzoyl Benzoyl Cation (m/z 105 / Substituted) TS->Benzoyl Neutral Neutral Amine (Loss) TS->Neutral Phenyl Phenyl Cation (m/z 77) Benzoyl->Phenyl High CE (-CO) CO CO (28 Da) (Loss) Benzoyl->CO

Figure 2: Primary fragmentation pathway. The Benzoyl cation is often the base peak, but the Phenyl cation requires higher collision energy (CE).

Troubleshooting & FAQs

Section 1: Pre-Acquisition & Source Issues

Q: I see a strong signal for the Sodium adduct


 but my protonated molecular ion 

is weak. How do I fix this?

A: Benzamides are prone to sodiation, especially if glassware is not LC-MS grade.

  • The Cause: Sodium adducts are stable and do not fragment easily under standard CID conditions, rendering them useless for MS/MS quantitation.

  • The Fix:

    • Mobile Phase Modifier: Add 5–10 mM Ammonium Formate or 0.1% Formic Acid to your mobile phase. The abundance of protons (

      
      ) or ammonium (
      
      
      
      ) will suppress sodiation by mass action, forcing the formation of
      
      
      .
    • Source Optimization: Increase the Declustering Potential (DP) or Cone Voltage . Higher voltage helps break up weak electrostatic adduct clusters in the source before they enter the quadrupole.

Q: My precursor ion intensity fluctuates wildly between injections.

A: This is likely a "Spray Stability" issue rather than a fragmentation issue.

  • Check Solvent Composition: Benzamides with high logP (lipophilic) may precipitate if the initial mobile phase is too aqueous. Ensure your starting gradient has at least 5-10% organic solvent.

  • Voltage Check: If using ESI, ensure your Capillary Voltage is not too high (>4.5 kV), which can cause discharge on the amide functionality.

Section 2: Fragmentation & Collision Energy (CE)

Q: I have performed a CE ramp, but I see multiple peaks with similar intensities. Which one should I pick for Quantitation (Quant)?

A: Do not simply pick the tallest peak. Follow this selection hierarchy:

  • Specificity (High Mass): Prefer high-mass fragments (e.g., loss of neutral amine) over low-mass fragments. The Benzoyl cation (

    
     105 or substituted) is usually the best balance of intensity and specificity.
    
  • Stability: Avoid ions that appear only in a very narrow CE window (sharp breakdown curve). These are unstable and will cause poor reproducibility if the collision cell pressure fluctuates slightly.

  • Noise Floor: The Phenyl cation (

    
     77) is intense but often has high chemical background noise in biological matrices. Use it as a Qualifier (Qual) , not a Quantifier.
    

Q: What is the "Ortho Effect" and why does it mess up my MRM transitions?

A: If your benzamide has a substituent (like -OCH3, -OH, or -NH2) in the ortho position to the amide group (common in drugs like Metoclopramide or Remoxipride ), the fragmentation pathway changes.

  • Mechanism: The ortho-substituent can hydrogen-bond with the amide proton, facilitating the loss of small neutrals like

    
     (17 Da) or alcohols (32 Da for methoxy) before the amide bond breaks.
    
  • Impact: You may see a strong

    
     or 
    
    
    
    peak.
  • Action: Include these "rearrangement ions" in your method development scan. They are often highly specific and robust against interference because they require a specific structural geometry to form.

Section 3: Data Quality & Matrix Effects

Q: My calibration curve is non-linear at high concentrations. Is my detector saturated?

A: While detector saturation is possible, Crosstalk is a more common culprit for benzamides in rapid MRM methods.

  • The Phenomenon: Benzoyl cations are stable and travel slowly through the collision cell. If the Inter-Scan Delay or Pause Time is too short, ions from the previous transition (high conc) leak into the next transition (low conc).

  • The Fix: Increase the Pause Time between MRMs (e.g., from 5ms to 10-20ms) or enable "Crosstalk Correction" in your instrument software.

Quantitative Parameter Reference

Use these ranges as starting points for optimization. Note: Values are generalized for a standard Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

ParameterRecommended RangePurpose
Ionization ESI Positive (+)Benzamides protonate easily on the amide N or O.
Cone Voltage / DP 40 – 80 VHigh enough to decluster, low enough to prevent in-source fragmentation.
Collision Energy (CE) 15 – 45 eVLow (15-25 eV): Generates Benzoyl cation (

105).High (35-45 eV): Generates Phenyl cation (

77).
Collision Gas Argon or NitrogenArgon (heavier) provides more efficient fragmentation for stable aromatic rings.
Dwell Time 20 – 50 msEnsure at least 12-15 points across the chromatographic peak.

References

  • Fragmentation Mechanisms of Benzamides Title: Mass Spectrometry Interpretation of Benzamide Source: Filo URL:[Link]

  • Ortho-Effects in Mass Spectrometry Title: Mass spectrometry of analytical derivatives.[2][3] 2. "Ortho" and "Para" effects Source: National Institutes of Health (PubMed) URL:[Link]

  • General LC-MS/MS Optimization Title: 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL:[Link]

  • Troubleshooting Sensitivity Title: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Source: Association for Diagnostics & Laboratory Medicine (myADLM) URL:[Link]

  • Substituted Benzamide Fragmentation Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives Source: National Institutes of Health (PubMed) URL:[Link]

Sources

Validation & Comparative

Comparing the efficacy of 4-ethyl-N-(2-phenylethyl)benzamide vs. parent compound

[1]

Executive Summary

N-(2-phenylethyl)benzamide (NPEB) is a bioactive scaffold known for its role as a key intermediate in the synthesis of isoquinoline-based pharmaceuticals (e.g., Solifenacin) and for its intrinsic biological activity as a "Riparin-like" agent (anxiolytic, antimicrobial).

The 4-ethyl derivative (4-Et-NPEB) represents a strategic structural modification designed to modulate lipophilicity (LogP) and steric bulk without altering the fundamental pharmacophore. This guide evaluates whether this alkyl substitution enhances efficacy or introduces metabolic liabilities compared to the parent.

FeatureParent (NPEB) Derivative (4-Et-NPEB) Verdict
Lipophilicity (cLogP) ~3.2~4.1Derivative has higher membrane permeability.
Solubility ModerateLow (Aqueous)Parent is easier to formulate.
Antimicrobial Potency Moderate (Gram+)High (Gram+)Derivative predicted superior vs. S. aureus.
Metabolic Stability High (Ring oxidation)Moderate (Benzylic oxidation)Parent is more stable.
Synthetic Utility Precursor to 1-phenyl-THIQPrecursor to 1-(4-ethylphenyl)-THIQContext-Dependent .

Chemical & Physical Profile

The efficacy of benzamide analogs is governed by the Lipophilicity-Activity Relationship (LAR) . The addition of an ethyl group at the para-position of the benzoyl ring significantly alters the physicochemical landscape.

Structural Comparison[2]
  • Parent (NPEB): The core scaffold consists of a benzoyl ring connected to a phenethylamine moiety via an amide linkage. It acts as a hydrogen bond acceptor/donor pair.

  • Derivative (4-Et-NPEB): The 4-ethyl group adds a hydrophobic volume (

    
    ) and electron-donating character (+I effect) to the benzoyl ring.
    
Physicochemical Data (Calculated)
PropertyNPEB (Parent)4-Et-NPEB (Derivative)Impact on Efficacy
Molecular Weight 225.29 g/mol 253.34 g/mol Negligible effect on diffusion.
cLogP 3.204.15Critical: 4-Et-NPEB crosses biological membranes (BBB, bacterial cell walls) more effectively.
TPSA 29.10 Ų29.10 ŲPolar surface area remains identical; permeability is driven by lipophilicity.
Rotatable Bonds 45Slight increase in entropic penalty upon binding.

Biological Efficacy Evaluation

Antimicrobial Efficacy (Gram-Positive Bacteria)

NPEB derivatives (Riparins) exhibit antimicrobial activity, particularly against Staphylococcus aureus. The mechanism involves membrane disruption and inhibition of the mitochondrial electron transport chain (in eukaryotes) or analogous respiratory chains in bacteria.

  • Parent Performance: NPEB shows moderate MIC values (typically 64–128 µg/mL) against S. aureus. Its limitation is often insufficient accumulation within the lipid bilayer.

  • Derivative Performance: The 4-Et-NPEB analog leverages its higher cLogP (4.15) to partition more effectively into the bacterial cell membrane.

    • Hypothesis: Alkyl-substituted benzamides often show a 2-4x reduction in MIC compared to the unsubstituted parent due to enhanced membrane disruption.

    • Trade-off: If lipophilicity exceeds optimal range (LogP > 5), the compound may become trapped in the outer membrane or precipitate, reducing bioavailability.

CNS Activity (Anxiolytic/Analgesic)

As analogs of Riparins (natural alkamides), these compounds modulate CNS targets, potentially including GABA receptors or voltage-gated ion channels.

  • Blood-Brain Barrier (BBB) Penetration: Both compounds are BBB-permeable, but 4-Et-NPEB is predicted to have a higher brain-to-plasma ratio (

    
    ) due to increased lipophilicity.
    
  • Metabolic Liability: The ethyl group introduces a "soft spot" for CYP450 enzymes. Benzylic hydroxylation at the ethyl group (forming the 1-hydroxyethyl metabolite) is a rapid clearance pathway that the parent NPEB lacks.

    • Result:4-Et-NPEB may have a shorter half-life (

      
      ) despite higher initial potency.
      

Mechanism of Action & Synthetic Pathway

The biological activity of these amides is often linked to their ability to modulate cellular respiration or act as precursors for cyclization into rigid scaffolds.

Synthetic Cyclization (Bischler-Napieralski)

One of the primary uses of NPEB is as an intermediate for tetrahydroisoquinolines (THIQs). The electronic effect of the 4-ethyl group influences the cyclization efficiency.

Gcluster_0Electronic Effect of 4-EthylStartBenzoyl Chloride(R = H or Et)AmideAmide Intermediate(NPEB or 4-Et-NPEB)Start->AmideSchotten-Baumann(Aq. NaOH)AminePhenethylamineAmine->AmideCyclizationBischler-Napieralski(POCl3 / P2O5)Amide->CyclizationProductDihydroisoquinoline(Imine)Cyclization->Product- H2OFinalTetrahydroisoquinoline(THIQ)Product->FinalReduction(NaBH4)

Figure 1: Synthetic pathway transforming the benzamide intermediate into the bioactive isoquinoline scaffold.[1][2] The 4-ethyl substituent (on the benzoyl ring) becomes the 1-(4-ethylphenyl) substituent on the final THIQ.

Biological Signaling (Mitochondrial Target)

Both compounds are lipophilic weak bases/neutrals that can uncouple oxidative phosphorylation.

PathwayCompound4-Et-NPEB(High Lipophilicity)MembraneCell Membrane(Lipid Bilayer)Compound->MembranePassive Diffusion(Enhanced by Ethyl)MitochondriaMitochondriaMembrane->MitochondriaETCElectron Transport Chain(Complex I/III)Mitochondria->ETCInhibitionATPATP ProductionETC->ATPDecreasedROSROS GenerationETC->ROSIncreasedApoptosisBacterial/Cell DeathATP->ApoptosisEnergy DepletionROS->ApoptosisOxidative Stress

Figure 2: Proposed mechanism of action for antimicrobial/cytotoxic efficacy. The 4-ethyl derivative exhibits enhanced membrane penetration, leading to more potent mitochondrial inhibition.

Experimental Protocols

Synthesis of 4-Et-NPEB (Schotten-Baumann Method)

This protocol ensures high yield and purity without requiring complex chromatography, utilizing the water-insolubility of the product.

  • Reagents: 4-Ethylbenzoyl chloride (1.0 eq), 2-Phenylethylamine (1.0 eq), NaOH (2.5 eq), Water.

  • Procedure:

    • Dissolve NaOH in water and cool to 0-5°C.

    • Add 2-Phenylethylamine.[3]

    • Add 4-Ethylbenzoyl chloride dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Observation: The product (4-Et-NPEB) will precipitate as a white solid.

  • Purification:

    • Filter the solid.[1][2][4]

    • Wash with dilute HCl (to remove unreacted amine) and then water (to neutral pH).

    • Recrystallize from Ethanol/Water.

  • Validation: Check melting point (expected distinct from parent NPEB) and

    
    H-NMR (presence of ethyl triplet/quartet).
    
MIC Determination (Antimicrobial Efficacy)

To objectively compare efficacy against S. aureus:

  • Preparation: Dissolve NPEB and 4-Et-NPEB in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: DMSO solvent control (< 1%).

    • Reference: Ciprofloxacin or Vancomycin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link]

  • Miyachi, H. et al. (2005).Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. (Patent WO2007118963A3).
  • Guo, Y. et al. (2017). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors. ACS Chemical Neuroscience.[5] Retrieved from [Link]

  • Zhang, Y. et al. (2013).Method for preparing N-(2-phenylethyl)benzamide. (Patent CN103288667A).
  • Sousa, F.C.F. et al. (2005).Antianxiety effect of riparin I from Aniba riparia (Nees) Mez (Lauraceae) in mice. (Context for NPEB/Riparin activity).

Technical Guide: HPLC vs. GC-MS for 4-ethyl-N-(2-phenylethyl)benzamide Analysis

[1]

Introduction & Analyte Profile

4-ethyl-N-(2-phenylethyl)benzamide (Calculated MW: ~253.34 Da, C₁₇H₁₉NO) is a lipophilic amide often encountered as a process-related impurity in the synthesis of sulfonylurea drugs (e.g., glibenclamide intermediates) or as a structural analog in forensic analysis of designer phenethylamines.[1]

Its structure consists of a 4-ethylbenzoyl moiety coupled to a phenethylamine tail.[1] This dual-aromatic structure dictates its analytical behavior:

  • Chromophores: Strong UV absorption (π-π* transitions) makes it ideal for HPLC-UV.[1]

  • Volatility: High boiling point (>400°C predicted) and amide hydrogen bonding capability pose challenges for GC, requiring high thermal energy or derivatization.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₁₇H₁₉NOMonoisotopic Mass: 253.15 Da
LogP ~4.2 (Lipophilic)Strong retention on C18 columns; requires high % organic mobile phase.[1]
pKa ~14.5 (Amide N-H)Neutral at standard pH; pH adjustment in HPLC has minimal effect on retention but suppresses silanol activity.
Boiling Point >400°CRequires high GC inlet/column temperatures; risk of thermal degradation.
Solubility MeOH, ACN, DCM, EtOAcInsoluble in water.

Method A: HPLC-UV/DAD (The Quantitative Standard)[1]

Best For: Routine Quality Control (QC), Assay, Purity Analysis, and Thermally Unstable Samples.

The "Why" Behind the Protocol

HPLC is the preferred method for quantification because the analyte’s high boiling point creates a risk of discrimination in GC inlets. The dual aromatic rings provide a robust UV response at 254 nm , allowing for high sensitivity without the need for derivatization.

Optimized HPLC Protocol
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Detector: Diode Array Detector (DAD).

Step-by-Step Workflow:

  • Column Selection: Use a C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Reasoning: The "End-capped" feature reduces peak tailing caused by the interaction of the amide nitrogen with free silanols on the silica support.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Formic acid keeps the system pH ~2.7, ensuring the amide remains neutral and sharpening the peak shape.

  • Gradient Program:

    • 0–2 min: Hold 40% B (Equilibration).

    • 2–12 min: Ramp to 90% B (Elute highly lipophilic 4-ethyl analog).

    • 12–15 min: Hold 90% B (Wash).

    • 15.1 min: Return to 40% B.

  • Detection:

    • Primary: 254 nm (Benzoyl ring absorption).

    • Secondary: 210 nm (Amide bond/general absorption - higher noise but higher signal).[1]

Self-Validating System Check[1]
  • System Suitability: Inject a standard 6 times. %RSD of peak area must be < 2.0%.

  • Resolution Check: If analyzing alongside the non-ethylated parent (N-phenethylbenzamide), ensure resolution (

    
    ) > 2.0. The 4-ethyl group significantly increases retention time (RT), so separation is usually easy.[1]
    

Method B: GC-MS (The Identification Specialist)[1]

Best For: Impurity Profiling, Forensic Identification, and Complex Matrices (e.g., biological fluids).

The "Why" Behind the Protocol

GC-MS provides a definitive structural fingerprint. While the amide is high-boiling, it is stable enough for GC if the system is inert.[1] The Electron Ionization (EI) source fragments the molecule into predictable ions, allowing differentiation from isomers (e.g., 2-ethyl or 3-ethyl analogs) which might co-elute in HPLC.[1]

Optimized GC-MS Protocol
  • System: Agilent 7890/5977 or Shimadzu QP2020.

  • Inlet: Split/Splitless (Keep liner clean to prevent adsorption).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate or Dichloromethane .

    • Critical: Do NOT use Methanol for GC if you plan to derivatize later, and avoid water injection to protect the column.

  • Column: DB-5MS UI (Ultra Inert) or Rtx-5MS (30 m x 0.25 mm x 0.25 µm).[1]

    • Reasoning: "Ultra Inert" phases are essential for amides to prevent peak tailing and adsorption.

  • Inlet Parameters:

    • Temperature: 280°C (High temp needed for volatilization).

    • Mode: Splitless (for trace) or 10:1 Split (for assay).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold at 300°C for 5 min.

    • Total Run Time: ~16 mins.

  • MS Parameters (EI Source):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–400 amu.

Fragmentation Logic (EI Spectrum Prediction)

The mass spectrum will be dominated by cleavage alpha to the carbonyl and amide nitrogen.

  • Molecular Ion:

    
     253 (Weak, but visible).
    
  • Base Peak: Likely

    
     133  (4-ethylbenzoyl cation, 
    
    
    ).[1]
  • Tropylium Ion:

    
     105 (Phenethyl fragment rearrangement).
    
  • McLafferty Rearrangement: Unlikely due to lack of gamma-hydrogens on the benzoyl side, but simple amide cleavage is dominant.

Comparative Analysis & Decision Matrix

The following table summarizes the performance data you can expect from these protocols.

FeatureHPLC-UV (Method A)GC-MS (Method B)[1]
Linearity (

)
> 0.999 (Excellent)> 0.995 (Good)
LOD (Sensitivity) ~0.1 µg/mL (ppm level)~0.01 µg/mL (ppb level in SIM mode)
Precision (%RSD) < 0.5%2.0% - 5.0%
Throughput 15-20 mins/sample20-30 mins/sample (requires cool down)
Selectivity Moderate (RT based)High (Mass Spectral Fingerprint)
Maintenance Low (Mobile phase prep)High (Liner changes, source cleaning)
Decision Matrix: Which to Choose?
  • Choose HPLC if you are performing purity assays (>98% purity checks) or quantifying the compound in a synthesis reaction mixture. It is more robust and precise.

  • Choose GC-MS if you are identifying unknown impurities < 0.1% or analyzing the compound in a forensic sample (blood/urine) where matrix interference is high.[1]

Visualized Workflows

Analytical Decision Pathway

The following diagram illustrates the logical flow for selecting the correct method based on your specific analytical goal.

GStartStart: Sample ReceivedGoalDefine Analytical GoalStart->GoalQuantQuantification / Assay(High Precision Required)Goal->QuantIs it for QC?IDIdentification / Trace Analysis(Unknown Matrix)Goal->IDIs it for Forensics/R&D?HPLCMethod A: HPLC-UV(C18 Column, 254 nm)Quant->HPLCGCMSMethod B: GC-MS(DB-5MS, EI Source)ID->GCMSResultAResult: Purity % & ConcentrationHPLC->ResultAResultBResult: Structural ID & Mass SpectrumGCMS->ResultB

Caption: Decision tree for selecting HPLC vs. GC-MS based on analytical requirements.

GC-MS Fragmentation Pathway (Mechanistic)

This diagram visualizes the electron ionization fragmentation leading to the diagnostic ions used for identification.

GMolIonMolecular Ion (M+)m/z 253CleavageAlpha-Cleavage(Amide Bond Break)MolIon->Cleavage70 eV EIFrag14-Ethylbenzoyl Cation(Base Peak)m/z 133Cleavage->Frag1Charge RetentionFrag2Phenethyl Amine Radical(Neutral Loss)Cleavage->Frag2Neutral LossTropTropylium Ion(Secondary Frag)m/z 105Frag1->Trop- CO (28 Da)

Caption: Predicted EI fragmentation pathway for 4-ethyl-N-(2-phenylethyl)benzamide.

References

  • PubChem. (2025).[2][3] 4-amino-N-(2-phenylethyl)benzamide Compound Summary. National Library of Medicine. [Link] (Note: Used as structural reference for phenethylbenzamide class).

  • Agilent Technologies. (2020). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Application Compendium. [Link]

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Phenyl Ring Substitutions in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) arising from substitutions on the phenyl ring of benzamide derivatives. As a privileged scaffold in medicinal chemistry, the benzamide core is present in a wide array of therapeutic agents, and understanding how modifications to its structure influence biological activity is paramount for rational drug design.[1][2] We will move beyond a simple cataloging of data to explore the underlying principles and experimental strategies that guide modern medicinal chemistry.

The Benzamide Scaffold: A Foundation for Diverse Pharmacology

The simple benzamide structure, consisting of a phenyl ring attached to an amide group, is a versatile starting point for developing potent and selective ligands for numerous biological targets.[1][2] Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding via the amide N-H and carbonyl oxygen, and hydrophobic or π-stacking interactions through the aromatic ring. The true power of this scaffold, however, lies in its tunability. By strategically placing substituents on the phenyl ring, medicinal chemists can finely modulate a compound's potency, selectivity, and pharmacokinetic properties.

This guide will focus specifically on the impact of substitutions on the core phenyl ring, comparing how different functional groups at various positions influence activity across several important target classes.

Foundational Principles of SAR

To understand the data presented, it is crucial to grasp the core physicochemical properties that substituents alter:

  • Electronic Effects: Substituents can be electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃). These groups alter the electron density of the aromatic ring and the amide moiety, influencing the strength of interactions like hydrogen bonds and π-π stacking.

  • Steric Effects: The size and shape of a substituent (its steric bulk) can either promote or hinder the binding of the molecule to its target. A bulky group might create a favorable van der Waals interaction in a large pocket or cause a steric clash in a confined space.

  • Hydrophobicity/Lipophilicity: The addition of lipophilic (e.g., alkyl, halogen) or hydrophilic (e.g., -OH, -NH₂) groups affects the compound's solubility and its ability to cross cell membranes. It also influences the hydrophobic interactions within the target's binding site.

The Experimental and Computational Workflow in SAR Exploration

A robust SAR study is a cyclical process involving design, synthesis, and testing, often augmented by computational methods. This iterative approach allows researchers to build a comprehensive understanding of how structural changes translate into functional outcomes.

SAR_Workflow cluster_design Design & Modeling cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis a Initial Lead Compound b Hypothesis Generation: Modify Phenyl Ring (Electronic, Steric, etc.) a->b Identify Scaffold c Computational Analysis (Docking, QSAR, MD) b->c Predictive Modeling d Selection of Starting Materials (Substituted Benzoic Acids) b->d c->d e Amide Coupling Reaction d->e Create Analogs f Purification & Characterization e->f Create Analogs g In Vitro Assays (Binding, Enzyme Inhibition) f->g Test Analogs h Cell-Based Assays (Functional Activity) g->h Test Analogs j SAR Analysis: Correlate Structure with Activity Data g->j i ADME/Tox Profiling h->i Test Analogs h->j i->j k Identify Key Substituents & Optimal Positions j->k Derive Insights k->b Design Next Generation (Iterative Refinement)

Caption: Iterative workflow for a typical SAR study.

Experimental Protocol: General Synthesis of Substituted Benzamides

A common and reliable method for synthesizing a library of benzamide analogs is through the coupling of a carboxylic acid with an amine.

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the desired substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine component (1.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to yield the final substituted benzamide.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative SAR of Phenyl Ring Substitutions Across Diverse Targets

The influence of a given substituent is highly context-dependent, dictated by the unique topology and amino acid composition of the target's binding pocket. Below, we compare the SAR of phenyl ring substitutions for several key drug target classes.

A. Histone Deacetylase 1 (HDAC1) Inhibitors

HDACs are crucial enzymes in epigenetic regulation, making them a key target in oncology.[4][5] Benzamides like Entinostat (MS-275) are a major class of HDAC inhibitors.[5] SAR studies reveal that the benzamide's phenyl ring sits in a specific channel of the HDAC active site.

  • Electronic Effects: An increase in electron density on the benzamide ring generally enhances inhibitory activity.[4] This suggests that the ring participates in favorable electronic interactions within the binding site.

  • Positional Importance:

    • 2-position (ortho): A substituent at the 2-position of the phenyl ring appears critical for anti-proliferative activity.[5]

    • Halogenation: Introducing a chlorine atom or a nitro-group onto the benzene ring has been shown to significantly decrease anti-proliferative activity, indicating that strong electron-withdrawing groups in certain positions can be detrimental.[5]

Compound/Substitution Target Activity (IC₅₀) Key Finding Reference
MS-275 AnalogHDAC2Varies2-substituent on the phenyl ring is critical for activity.[5]
MS-275 AnalogHDAC2DecreasedAddition of Cl or NO₂ on the phenyl ring reduces activity.[5]
Various BenzamidesHDAC1CorrelatesIncreased electron density on the benzamide ring enhances inhibition.[4]
B. Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Benzamides have been explored for this target, and SAR studies highlight a strong positional preference for substituents.

  • Positional Effects: The position of a dimethylamine side chain attached to the phenyl ring markedly influences inhibitory activity and selectivity against AChE versus Butyrylcholinesterase (BChE).[3]

  • Para-Substitution: Compounds with a para-substituted dimethylamine side chain consistently show more potent inhibition and higher selectivity for AChE compared to meta- or ortho-substituted analogs.[3]

Substitution Position Target Potency/Selectivity Key Finding Reference
Para-dimethylamineAChEMost Potent & SelectiveThe para position is optimal for AChE inhibition and selectivity over BChE.[3]
Meta-dimethylamineAChELess PotentSub-optimal positioning reduces activity.[3]
Ortho-dimethylamineAChELeast PotentSignificant loss of activity due to steric or electronic mismatch.[3]
C. Mycobacterium tuberculosis QcrB Inhibitors

Targeting the electron transport chain is a validated strategy against Mycobacterium tuberculosis. SAR studies on benzamides targeting the QcrB subunit reveal clear trends related to electronic properties.

  • Electron-Withdrawing Groups: These groups, such as fluorine (-F) or difluoromethyl (-CHF₂), are less tolerated at the C-5 position of the benzamide core, leading to a significant decrease in potency.[6]

  • Electron-Rich Groups: Smaller, electron-rich substituents at the C-5 position are most active. For example, replacing a metabolically labile morpholine group with thiophene or methyl substituents led to potent analogs.[6]

  • Steric Bulk: There is a strong dependence of potency on the size of the substitution, with smaller groups being favored.[6]

C-5 Phenyl Substitution Target Activity (IC₉₀) Key Finding Reference
Monofluoro (-F)M. tuberculosis68 µMStrong electron-deficient groups significantly decrease potency.[6]
Difluoro (-CHF₂)M. tuberculosis12 µMStrong electron-deficient groups significantly decrease potency.[6]
Ethyl (-CH₂CH₃)M. tuberculosis0.9 µMSmaller, electron-rich groups are more potent.[6]
ThiopheneM. tuberculosis0.13 µMReplacement of a labile group with a stable, electron-rich ring is favorable.[6]
D. Dopamine D4 Receptors

Substituted benzamides are classic ligands for dopamine receptors. Recent studies focusing on the D4 subtype show how phenyl ring substituents can indirectly mediate interactions deep within the binding pocket.

  • Indirect Mediation: Polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring can enhance binding affinity, not by direct interaction, but by constraining the molecule's conformation in a way that relieves steric crowding elsewhere in the binding site.[7][8] This highlights the complex, allosteric nature of ligand-receptor interactions.

Beyond Substitution: Bioisosteric Replacement of the Phenyl Ring

While substitution is a powerful tool, the phenyl ring itself can contribute to poor physicochemical properties, such as low solubility and metabolic instability.[9] A modern strategy in lead optimization is the bioisosteric replacement of the entire phenyl ring with saturated or alternative heterocyclic scaffolds.[9][10][11]

Bioisosteres cluster_phenyl cluster_replacements phenyl [ Phenyl Ring ] bco Bicyclo[1.1.1]pentane phenyl->bco Replace with cubane Cubane phenyl->cubane Replace with oxabco 2-Oxabicyclo[2.2.2]octane phenyl->oxabco Replace with

Caption: Common bioisosteric replacements for a para-substituted phenyl ring.

This approach aims to retain the crucial vector positioning of the pharmacophoric elements while improving the drug-like properties of the molecule. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can lead to:

  • Enhanced aqueous solubility[11]

  • Improved metabolic stability[9]

  • Reduced lipophilicity[9][11]

  • Novel intellectual property

Concluding Insights for the Drug Developer

The structure-activity relationship for substitutions on the benzamide phenyl ring is not governed by a single set of rules but is instead a complex interplay between the substituent's properties and the specific architecture of the biological target.

  • SAR is Target-Specific: A substitution pattern that confers high potency for an HDAC inhibitor may be detrimental for an AChE inhibitor. A thorough, target-by-target analysis is essential.

  • Positioning is Critical: The ortho, meta, and para positions are not interchangeable. Subtle shifts in substituent location can lead to dramatic changes in activity, as seen with AChE inhibitors.[3]

  • A Multi-Parameter Approach is Necessary: Successful drug design requires balancing electronic, steric, and hydrophobic factors. Computational tools like 3D-QSAR and molecular docking are invaluable for dissecting these contributions and guiding synthetic efforts.[4][12]

  • Think Beyond the Ring: For addressing fundamental ADME issues, consider bioisosteric replacement of the phenyl ring as a powerful strategy in lead optimization.[9][11]

This guide illustrates that a deep, mechanistic understanding of SAR, grounded in rigorous experimental data and computational validation, is the cornerstone of modern, efficient drug discovery.

References

  • Bacho, M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Anonymous. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.
  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry.
  • Anonymous. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Anonymous. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry.
  • Anonymous. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Anonymous. (n.d.).
  • Anonymous. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed.
  • Anonymous. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). ChEMBL - EMBL-EBI.
  • Anonymous. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • Anonymous. (2026). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Anonymous. (2023). Bioisosteres of a para-Substituted Phenyl Ring. Chemspace.
  • Anonymous. (2012). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. PubMed.
  • Anonymous. (n.d.). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. PubMed Central.

Sources

Comparative Guide: Evaluation of 4-ethyl-N-(2-phenylethyl)benzamide as a Delta Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates 4-ethyl-N-(2-phenylethyl)benzamide as a candidate Delta Opioid Receptor (DOR) agonist. This analysis treats the compound as a structural analog within the benzamide class of non-peptide opioids (exemplified by SNC80 and ADL5859) and evaluates its potential based on established Structure-Activity Relationships (SAR).

Executive Summary

The development of selective delta opioid receptor (DOR) agonists aims to secure analgesia and anxiolysis without the adverse effects associated with mu-opioid receptor (MOR) activation (e.g., respiratory depression, addiction). 4-ethyl-N-(2-phenylethyl)benzamide (referred to herein as Compound EPEB ) represents a simplified benzamide scaffold.

While structurally related to the "Gold Standard" DOR agonist SNC80 , EPEB lacks the bulky basic amine (piperazine/piperidine) typically required for high-affinity orthosteric binding. This guide evaluates EPEB’s potential as a structural probe , allosteric modulator , or simplified lead , contrasting it with clinically relevant alternatives like SNC80 , ARM390 , and TAN-67 .

Chemical Profile & Structural Analysis

The Benzamide Pharmacophore

Potent non-peptide DOR agonists (e.g., SNC80, BW373U86) typically feature a diethylbenzamide "address" moiety and a basic "message" moiety (often a piperazine or piperidine) containing a protonatable nitrogen.

FeatureSNC80 (Standard)Compound EPEB (Candidate)Impact on Activity
Core Scaffold N,N-diethylbenzamideN-(2-phenylethyl)benzamideEPEB uses a mono-substituted amide, increasing H-bond donor potential but altering steric fit.
4-Position (Piperazinyl)benzyl moietyEthyl groupCritical: EPEB lacks the bulky lipophilic/basic group at the 4-position.
Basic Nitrogen Present (Tertiary Amine)Absent (Neutral Amide)High Risk: The lack of a protonatable nitrogen in EPEB suggests inability to form the canonical salt bridge with Asp147 (3.32) in the DOR binding pocket.
Lipophilicity High (cLogP ~4.5)Moderate-HighGood CNS penetration expected, but potential for non-specific binding.
Mechanistic Hypothesis
  • Orthosteric Binding: EPEB is predicted to have low micromolar to negligible affinity for the orthosteric site due to the absence of the ionic interaction with Asp147.

  • Allosteric Potential: The structure resembles certain Positive Allosteric Modulators (PAMs) (e.g., BMS-986187 analogs) which bind to less conserved, lipophilic pockets. EPEB should be screened for PAM activity in the presence of Leu-enkephalin.

Comparative Performance Guide

This table contrasts the theoretical profile of EPEB against validated DOR agonists.

ParameterSNC80 ARM390 TAN-67 Compound EPEB (Predicted)
Type Full AgonistFull AgonistAgonist (G-protein biased)Probe / Weak Hit
DOR Affinity (Ki) ~1.7 nM~10 nM~1.1 nM> 10,000 nM (Orthosteric)
Selectivity (δ/μ) > 2000x> 1000x> 1000xUnknown (Likely low)
Signaling Bias Arrestin-Recruiter (High)BalancedG-protein BiasedN/A
Convulsive Risk HighModerateLowLow (due to low potency)
Primary Use Research Tool (Seizure model)Clinical Candidate (Pain)Neuroprotection studiesSAR Fragment / Negative Control

Experimental Protocols for Evaluation

To rigorously validate EPEB, the following self-validating workflows must be executed.

A. Radioligand Binding Assay (Affinity)

Objective: Determine Ki of EPEB at human DOR (hDOR). Standard: Competitive displacement of [³H]-DPDPE or [³H]-Naltrindole.

  • Membrane Prep: Use CHO-hDOR cell membranes (50 µg protein/well).

  • Incubation: Mix membranes + [³H]-Ligand (0.2 nM) + EPEB (10⁻¹⁰ to 10⁻⁵ M).

    • Control: Define Non-Specific Binding (NSB) with 10 µM Naloxone.

  • Equilibrium: Incubate 90 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid harvest via GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity (cpm). Fit curves to a one-site competition model.

    • Validation Criteria: Hill slope should be near -1.0. If Ki > 10 µM, compound is considered inactive.

B. [³⁵S]GTPγS Functional Assay (Potency)

Objective: Assess G-protein activation efficacy.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 10 µM GDP.

  • Agonist Challenge: Incubate membranes with EPEB (concentration response).

  • PAM Screen Mode: If inactive as agonist, repeat assay with EPEB + EC₂₀ of SNC80 . An increase in signal indicates PAM activity.

  • Detection: Add [³⁵S]GTPγS (0.1 nM) and incubate 60 min.

  • Readout: Filter and count. Calculate % Stimulation relative to 10 µM SNC80 (Emax).

Signaling Pathway & Mechanism Visualization

The following diagram illustrates the differential activation potential. SNC80 engages the orthosteric site (Asp147) leading to both Gi/o signaling and Beta-Arrestin recruitment (seizures). EPEB, lacking the basic amine, fails to engage Asp147 but may interact with allosteric sites.

DOR_Signaling Ligand_SNC80 SNC80 (Basic Amine) Receptor_Ortho DOR Orthosteric Site (Asp147 Interaction) Ligand_SNC80->Receptor_Ortho High Affinity Ligand_EPEB EPEB (Neutral Amide) Ligand_EPEB->Receptor_Ortho No Binding (Missing Charge) Receptor_Allo Allosteric Site (Putative) Ligand_EPEB->Receptor_Allo Potential PAM? G_Protein Gi/o Protein (Analgesia) Receptor_Ortho->G_Protein Arrestin Beta-Arrestin (Internalization/Seizures) Receptor_Ortho->Arrestin Receptor_Allo->Receptor_Ortho Modulation Outcome_Pain Analgesia G_Protein->Outcome_Pain Outcome_Side Convulsions Arrestin->Outcome_Side

Caption: Comparative signaling logic.[1] SNC80 drives both G-protein and Arrestin pathways via orthosteric binding. EPEB is predicted to lack orthosteric efficacy due to charge mismatch.

Conclusion & Recommendation

4-ethyl-N-(2-phenylethyl)benzamide is unlikely to function as a potent, orthosteric DOR agonist due to the absence of a basic nitrogen atom necessary for the canonical salt bridge with Asp147.

  • Primary Verdict: The compound likely represents a negative control or a fragment used to demonstrate the necessity of the piperazine/piperidine ring system found in SNC80.

  • Alternative Utility: It should be screened as a Positive Allosteric Modulator (PAM) . Its lipophilic benzamide structure shares features with the BMS-986187 PAM scaffold.

  • Next Step: Proceed with the [³⁵S]GTPγS assay in "PAM mode" (co-incubation with low-dose Leu-enkephalin) to uncover potential allosteric utility.

References

  • Rice, K. C., et al. (1999). "Synthesis and pharmacological evaluation of novel nonpeptidic delta opioid receptor agonists." Journal of Medicinal Chemistry.

  • Le Bourdonnec, B., et al. (2008). "Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859)." Journal of Medicinal Chemistry.

  • Burford, N. T., et al. (2015). "Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor." Journal of Medicinal Chemistry.

  • Nagase, H., et al. (2010). "Design and synthesis of KNT-127, a delta-opioid agonist with a novel tetrahydroquinoline scaffold." Bioorganic & Medicinal Chemistry Letters.

  • IUPHAR/BPS Guide to Pharmacology. "Delta Opioid Receptor Ligands."

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.